Methyl 3,5-dichloro-4-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dichloro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKLAWJDWHSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179022 | |
| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24295-27-0 | |
| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024295270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dichloro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3,5-dichloro-4-methoxybenzoate: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dichloro-4-methoxybenzoate is a halogenated aromatic ester of significant interest in organic synthesis, particularly as a key intermediate in the preparation of pharmaceutical agents. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a methoxy group, and a methyl ester functional group, imparts unique reactivity and makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of this compound, with a focus on its role as a precursor to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinase inhibitor, Gefitinib.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and understanding its behavior in various chemical and biological systems. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 235.06 g/mol | --INVALID-LINK-- |
| CAS Number | 24295-27-0 | --INVALID-LINK-- |
| Melting Point | 73-77 °C | [1] |
| LogP (estimated) | 2.8-3.2 | [2] |
| Solubility | Soluble in dichloromethane, ethanol, and other moderately polar organic solvents.[2] | [2] |
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the ester group, and the electron-donating effect of the methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the methyl ester carbon. The positions of the aromatic carbon signals will be characteristic of the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching bands for the ester and ether linkages, and absorption bands corresponding to the aromatic C-H and C=C bonds, as well as C-Cl bonds.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy and methyl ester groups, as well as characteristic isotopic patterns due to the presence of two chlorine atoms.
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes for this compound are described in the literature.
Method 1: Methylation of 3,5-dichloro-4-hydroxybenzoic acid
This method involves the methylation of the hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid followed by esterification, or a one-pot reaction.
-
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethyl acetate
-
Brine
-
Water
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).[3]
-
Add DMF (30 mL) to the mixture and stir at room temperature for 30 minutes.[3]
-
Add iodomethane (48.31 mmol) to the mixture.[3]
-
Heat the mixture to 80 °C and stir for 3 hours, monitoring the reaction for the complete consumption of the starting material.[3]
-
After the reaction is complete, add water (100 mL) and extract the mixture with ethyl acetate (3 x 200 mL).[3]
-
Combine the organic extracts and wash with brine.[3]
-
Remove the solvent by rotary evaporation.[3]
-
Purify the residue by silica gel column chromatography to obtain this compound.[3]
-
Method 2: Methylation using Dimethyl Sulfate in an Aqueous Medium
This method, described in a patent, utilizes dimethyl sulfate as the methylating agent in an aqueous solution.
-
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
3,5-dichloro-4-methoxybenzoic acid (from a previous batch, if available)
-
Potassium hydroxide (KOH), 85%
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
-
Procedure:
-
Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid in 350 ml of water containing 67 g of 85% potassium hydroxide.[1]
-
Add 155 g (1.22 mol) of dimethyl sulphate dropwise at 40 °C over 3 hours, maintaining the pH at 11.5 by adding potassium hydroxide.[1]
-
After the addition is complete, continue stirring for 30 minutes.[1]
-
The precipitated this compound is filtered off with suction, washed with water, and dried in a vacuum.[1]
-
Role in Drug Development: Precursor to Gefitinib
This compound is a crucial starting material in the synthesis of Gefitinib, a targeted cancer therapy. Gefitinib functions as a selective inhibitor of the tyrosine kinase domains of EGFR and HER2, which are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. The synthesis of Gefitinib from a substituted benzoic acid derivative typically involves a multi-step process.
Experimental Workflow: Synthesis of Gefitinib from a Substituted Benzoic Acid Precursor
The following diagram illustrates a generalized synthetic pathway for Gefitinib, highlighting the role of a substituted benzoic acid intermediate, which can be derived from this compound.
Caption: Generalized synthetic workflow for Gefitinib.
Signaling Pathways
As this compound is a precursor to Gefitinib, understanding the signaling pathways targeted by Gefitinib is essential for comprehending the rationale behind its synthesis and its therapeutic mechanism. Gefitinib primarily inhibits the EGFR and HER2 signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that regulate cell proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family of receptor tyrosine kinases. Unlike other members, HER2 does not have a known direct ligand. It is activated through heterodimerization with other ligand-bound ErbB receptors, such as EGFR or HER3. The HER2-containing heterodimers are potent activators of downstream signaling pathways, particularly the PI3K/AKT pathway, which strongly promotes cell survival.
Caption: Simplified HER2 signaling pathway.
Conclusion
This compound is a versatile and important chemical intermediate with well-defined properties and established synthetic routes. Its primary significance in the pharmaceutical industry lies in its role as a key precursor for the synthesis of Gefitinib, a targeted therapy for cancers driven by EGFR and HER2 signaling. A thorough understanding of its chemical characteristics, synthesis, and the biological pathways of its downstream products is crucial for researchers and professionals engaged in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation and application of this valuable compound.
References
An In-depth Technical Guide to Methyl 3,5-dichloro-4-methoxybenzoate
CAS Number: 24295-27-0
This technical guide provides a comprehensive overview of Methyl 3,5-dichloro-4-methoxybenzoate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, and applications.
Chemical and Physical Properties
This compound is a halogenated aromatic ester. Its structure, characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a methyl ester, makes it a valuable building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24295-27-0 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₃ | [1] |
| Molecular Weight | 235.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 74-77 °C | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Information not readily available. Expected to be soluble in organic solvents like DMF, dichloromethane, and ethyl acetate. | |
| Appearance | Expected to be a solid at room temperature. |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s | 2H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ (methoxy) |
| ~3.9 | s | 3H | -OCH₃ (ester) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 | C-OCH₃ |
| ~132 | C-Cl |
| ~130 | C-H (aromatic) |
| ~128 | C-COOCH₃ |
| ~62 | -OCH₃ (methoxy) |
| ~53 | -OCH₃ (ester) |
Table 4: Predicted Key IR Absorption Bands (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1730-1715 | C=O stretch (ester) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250-1000 | C-O stretch (ester and ether) |
| ~800-600 | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 234/236/238 | [M]⁺ molecular ion peak (isotopic pattern for 2 Cl atoms) |
| 203/205/207 | [M - OCH₃]⁺ |
| 175/177/179 | [M - COOCH₃]⁺ |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. Several methods have been reported, with variations in the methylating agent and reaction conditions.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Methylation using Dimethyl Sulfate
This protocol is adapted from a patented method for the preparation of aromatic methyl methoxycarboxylates.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium hydroxide (85%)
-
Dimethyl sulfate
-
Water
Procedure:
-
Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 67 g of 85% potassium hydroxide in 350 ml of water in a suitable reaction vessel.
-
At 40°C, add 155 g (1.22 mol) of dimethyl sulfate dropwise over the course of 3 hours.
-
Maintain the pH of the reaction mixture at 11.5 by the controlled addition of potassium hydroxide solution.
-
After the addition of dimethyl sulfate is complete, continue stirring for 30 minutes.
-
The product, this compound, will precipitate out of the solution.
-
Isolate the solid product by suction filtration.
-
Wash the filtered product with water.
-
Dry the product in a vacuum oven.
Experimental Protocol: Methylation using Iodomethane
This method utilizes iodomethane as the methylating agent in the presence of a base.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (Methyl iodide)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a 200 mL flask, add 5.00 g (24.15 mmol) of 3,5-dichloro-4-hydroxybenzoic acid and 6.68 g (48.3 mmol) of K₂CO₃.
-
Add 30 mL of DMF to the flask and stir the mixture at room temperature for 30 minutes.
-
Add the appropriate amount of iodomethane (48.31 mmol).
-
Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction for the complete consumption of the starting material.
-
After the reaction is complete, add 100 mL of water to the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash with brine.
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired product.
Applications in Drug Development
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Gefitinib.[3][4][5] Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer.[3][4][5]
Role in the Synthesis of Gefitinib
This compound serves as a precursor in a multi-step synthesis to construct the quinazoline core of Gefitinib.[3][4] The synthesis of Gefitinib is a complex process involving several chemical transformations.
Caption: Simplified workflow of Gefitinib synthesis highlighting the role of this compound.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and the specific signaling pathways affected by this compound are limited. Its significance is primarily derived from its role as a building block for Gefitinib. Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells.[3]
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
Table 6: Hazard and Precautionary Information
| Category | Information | Source |
| Hazard Statements | Not classified as a hazardous substance or mixture according to GHS. However, as with all chemicals, it should be handled with caution. | [6] |
| Precautionary Statements | Avoid dust formation. Avoid breathing vapors, mist, or gas. Use personal protective equipment (gloves, safety glasses, lab coat). | [6] |
| First Aid Measures | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water. | [6] |
| Fire-fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. | [6] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [6] |
Conclusion
References
- 1. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Guide: Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3,5-dichloro-4-methoxybenzoate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its application as a precursor in the synthesis of targeted cancer therapies.
Physicochemical Properties
This compound is a halogenated aromatic ester. Its molecular structure and properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 235.06 g/mol | [1] |
| Molecular Formula | C₉H₈Cl₂O₃ | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 24295-27-0 | [1] |
| Melting Point | 73-76 °C | [2] |
| Appearance | Precipitated solid | [2] |
| Purity (as per synthesis example) | 97.2% (GC) | [2] |
Synthesis of this compound
A common method for the synthesis of this compound is through the methylation of 3,5-dichloro-4-hydroxybenzoic acid.[3] An alternative approach involves the direct esterification of 3,5-dichloro-4-methoxybenzoic acid with methanol.[3]
Experimental Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid[2]
This protocol is adapted from a patented synthesis method.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
3,5-dichloro-4-methoxybenzoic acid (from a previous batch, optional)
-
Potassium hydroxide (85%)
-
Dimethyl sulphate
-
Water
-
Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid with 67 g of 85% potassium hydroxide in 350 ml of water.
-
Maintain the temperature at 40°C and add 155 g (1.22 mol) of dimethyl sulphate dropwise over 3 hours.
-
Throughout the addition, maintain the pH of the mixture at 11.5 by the controlled addition of potassium hydroxide.
-
After the addition of dimethyl sulphate is complete, continue stirring the mixture for an additional 30 minutes.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate using suction filtration.
-
Wash the isolated solid with water.
-
Dry the final product in a vacuum oven.
-
The aqueous filtrate can be acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be recovered for use in subsequent batches.
Expected Yield: Approximately 91.3 g.[2]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via methylation.
Applications in Drug Development
This compound is a valuable starting material in the synthesis of various pharmaceutical compounds.
Precursor to Gefitinib
A significant application of this compound is in the synthesis of Gefitinib.[3] Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, which are crucial targets in cancer therapy.[3]
The synthesis of Gefitinib from this compound involves a multi-step process that typically includes alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[3]
General Synthetic Utility
The chemical structure of this compound, featuring a substituted benzene ring with chloro, methoxy, and methyl ester functional groups, makes it a versatile intermediate for further chemical modifications.[3] It can undergo reactions such as:
-
Oxidation: To yield the corresponding carboxylic acid derivatives.[3]
-
Reduction: To form the corresponding alcohol.[3]
-
Substitution Reactions: The aromatic chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions.
Safety and Handling
Specific safety and hazard data for this compound are not extensively detailed. Therefore, it is imperative to handle this compound with caution, adhering to standard laboratory safety practices for organic chemicals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor for the anticancer drug Gefitinib. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Further research into the biological activities and synthetic applications of this compound and its derivatives is warranted.
References
Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from its precursor, 3,5-dichloro-4-hydroxybenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a comparison of different synthetic routes, and a visual representation of the experimental workflow.
Reaction Overview
The synthesis of this compound from 3,5-dichloro-4-hydroxybenzoic acid involves two primary transformations: the esterification of the carboxylic acid group and the methylation of the hydroxyl group. These can be achieved in a single step or sequentially. The most common methods employ a methylating agent in the presence of a base.
Comparative Analysis of Synthetic Protocols
Several methods for the synthesis of this compound have been reported. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of quantitative data from various reported protocols.
| Protocol | Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification | Reference |
| 1 | 3,5-dichloro-4-hydroxybenzoic acid | Iodomethane (methyl iodine) | Potassium carbonate (K₂CO₃) | N,N-dimethylformamide (DMF) | 80 | 3 | 88 | Silica gel column chromatography | [1] |
| 2 | 3,5-dichloro-4-hydroxybenzoic acid | Dimethyl sulphate ((CH₃)₂SO₄) | Potassium hydroxide (KOH) | Water | 40 | 3 | 105 (based on starting acid) | Not specified | [2] |
Note: The yield reported in Protocol 2 is greater than 100% because it is based on the amount of 3,5-dichloro-4-hydroxybenzoic acid used, while the reaction also included recycled 3,5-dichloro-4-methoxybenzoic acid from a previous batch. The total yield of both products was 99%.[2]
Detailed Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol 1: Using Iodomethane and Potassium Carbonate in DMF[1]
This protocol is a common and effective method for the simultaneous O-methylation and esterification.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Iodomethane (Methyl iodide, CH₃I)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).
-
Add 30 mL of N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodomethane (48.31 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC) until the starting material is completely consumed.
-
After the reaction is complete, add 100 mL of water to the mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution using a rotary evaporator.
-
Purify the residue by silica gel column chromatography to obtain the desired product, this compound.
Protocol 2: Using Dimethyl Sulphate and Potassium Hydroxide in Water[2]
This protocol utilizes dimethyl sulphate as the methylating agent in an aqueous basic solution.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium hydroxide (KOH), 85%
-
Dimethyl sulphate ((CH₃)₂SO₄)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 67 g of 85% potassium hydroxide in 350 mL of water.
-
Heat the solution to 40°C.
-
Add 155 g (1.22 mol) of dimethyl sulphate dropwise over the course of 3 hours.
-
During the addition, maintain the pH of the reaction mixture at 11.5 by the controlled addition of a potassium hydroxide solution.
-
After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.
-
The product, this compound, may precipitate from the reaction mixture and can be collected by filtration. Further purification may be required.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway showing the key chemical transformations.
Safety Considerations
-
Iodomethane (Methyl iodide) is a toxic and carcinogenic compound. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dimethyl sulphate is also highly toxic, corrosive, and a suspected carcinogen. All handling must be done in a fume hood with appropriate personal protective equipment.
-
Potassium hydroxide and potassium carbonate are corrosive bases. Avoid contact with skin and eyes.
-
N,N-dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Researchers should always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
Physical and chemical properties of Methyl 3,5-dichloro-4-methoxybenzoate
An In-depth Technical Guide to Methyl 3,5-dichloro-4-methoxybenzoate
Introduction
This compound is a chlorinated aromatic ester, identified by its CAS number 24295-27-0.[1] Structurally, it is a derivative of benzoic acid, featuring two chlorine atoms and a methoxy group on the benzene ring, with a methyl ester functional group. This compound serves primarily as an intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and its general reactivity, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 24295-27-0 | [1] |
| Molecular Formula | C₉H₈Cl₂O₃ | [1] |
| Molecular Weight | 235.06 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)OC)Cl | [1] |
| InChI Key | SHPKLAWJDWHSCJ-UHFFFAOYSA-N |[1] |
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 73-76 °C | [2] |
| Appearance | Solid (inferred from melting point) |
| Purity (as per synthesis) | 97.2% (by Gas Chromatography) |[2] |
Note: Data on boiling point and solubility were not available in the searched literature.
Spectral Data
Spectral analysis is essential for the structural confirmation of this compound.
Table 3: Spectral Data Summary
| Data Type | Details | Source |
|---|
| Mass Spectrometry | NIST Number: 112633; Key Fragments (m/z): 203, 205 |[1] |
Note: Detailed ¹H-NMR and ¹³C-NMR spectral data for this specific compound were not explicitly found in the provided search results.
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its functional groups: the aromatic ring, the methoxy group, the chloro substituents, and the methyl ester.
General Reactivity:
-
Oxidation: The methoxy group can potentially be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.[3]
-
Reduction: The ester functional group can be reduced to yield the corresponding primary alcohol.[3]
-
Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-poor aromatic ring can be displaced by strong nucleophiles under specific reaction conditions.[3]
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,5-dichloro-4-methoxybenzoic acid.
Figure 1: General chemical reactivity pathways for this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been documented.[2]
Synthesis via Methylation
This process involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.
-
Starting Materials:
-
3,5-dichloro-4-hydroxybenzoic acid (0.37 mol)
-
3,5-dichloro-4-methoxybenzoic acid (0.13 mol, from a previous batch)
-
85% Potassium hydroxide (67 g)
-
Dimethyl sulphate (1.22 mol)
-
Water (350 ml)
-
-
Procedure:
-
Dissolve 3,5-dichloro-4-hydroxybenzoic acid, 3,5-dichloro-4-methoxybenzoic acid, and potassium hydroxide in water.
-
Add dimethyl sulphate dropwise to the solution over 3 hours at a temperature of 40°C.
-
During the addition, maintain the pH of the mixture at 11.5 by adding potassium hydroxide as needed.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
The product, this compound, will precipitate out of the solution.
-
Isolate the precipitated solid by suction filtration.
-
Wash the filtered product with water.
-
Dry the final product in a vacuum.
-
The aqueous filtrate can be acidified to precipitate and recover unreacted 3,5-dichloro-4-methoxybenzoic acid for use in subsequent batches.[2]
-
-
Yield: 105% (based on the amount of 3,5-dichloro-4-hydroxybenzoic acid used).[2]
References
Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling precautions for Methyl 3,5-dichloro-4-methoxybenzoate. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No. 24295-27-0), the information presented herein is extrapolated from data on structurally similar compounds, including other chlorinated benzoic acid derivatives and aromatic esters. All quantitative data and handling protocols should be regarded as indicative and used with caution. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Chemical and Physical Properties
While specific experimental data for this compound is limited, computed properties are available and provide valuable insights. The following table summarizes these properties, alongside data for a structurally related compound for comparative purposes.
| Property | This compound (Computed) | 3,5-Dichloro-4-methylbenzoic acid (Experimental) |
| CAS Number | 24295-27-0 | 39652-34-1 |
| Molecular Formula | C₉H₈Cl₂O₃[1] | C₈H₆Cl₂O₂ |
| Molecular Weight | 235.06 g/mol [1] | 205.03 g/mol |
| Appearance | Solid (predicted) | Crystalline solid |
| Melting Point | Not available | 198 - 203 °F / 92 - 95 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| XLogP3 | 3.3[1] | 3.1 |
Toxicological Information and Hazard Identification
The toxicological profile of this compound has not been thoroughly investigated. However, based on the hazards associated with chlorinated aromatic compounds and related benzoic acid derivatives, it is prudent to handle this chemical as potentially hazardous.
General Hazards of Chlorinated Aromatic Compounds: Chlorinated aromatic hydrocarbons are a class of compounds known for their persistence in the environment and potential for bioaccumulation.[2] Some members of this class have been associated with a range of toxic effects, including skin conditions (chloracne), immunotoxicity, and carcinogenicity.[2][3]
Anticipated Hazards for this compound: Based on the safety data for analogous compounds, the following hazards should be anticipated.
| Hazard Class | Anticipated Hazard |
| Acute Oral Toxicity | Harmful if swallowed. |
| Acute Dermal Toxicity | Harmful in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |
| Acute Inhalation Toxicity | Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] |
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[4]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are based on best practices for handling potentially hazardous chemical powders in a laboratory setting.
3.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before and during use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.
3.3. Handling Procedures:
-
Avoid all personal contact with the substance.[4]
-
Do not breathe dust.[6]
-
Weighing and transferring of the solid should be done in a fume hood or a ventilated balance enclosure to minimize dust generation.
-
Use appropriate tools (spatulas, etc.) to handle the material and avoid creating dust.
-
Keep containers tightly closed when not in use.
3.4. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in the original, tightly sealed container.
Emergency Procedures
4.1. First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.2. Spill and Leak Procedures:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Contaminated packaging should be treated as hazardous waste.
Visualized Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of a potentially hazardous chemical powder in a research laboratory.
Caption: Workflow for Safe Handling of Hazardous Chemical Powders.
References
- 1. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Unveiling the Bioactivity of Methyl 3,5-dichloro-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,5-dichloro-4-methoxybenzoate, a halogenated aromatic ester, is a known key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[1] While direct and extensive studies on the biological activities of this specific precursor are not widely published, its structural features and role in the synthesis of a potent anticancer agent suggest potential for bioactivity. This technical guide consolidates available information on its synthesis and explores its potential biological activities, including anticancer, antimicrobial, and antioxidant effects, through detailed, illustrative experimental protocols. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 24295-27-0 | |
| Molecular Formula | C₉H₈Cl₂O₃ | |
| Molecular Weight | 235.06 g/mol | |
| Appearance | White to off-white crystalline powder | General |
| Melting Point | 74-77 °C | General |
Synthesis
The synthesis of this compound is well-documented and can be achieved through several routes. A common and efficient method involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.
Synthesis Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Ethyl acetate
-
Brine
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).
-
Add 30 mL of DMF and stir the mixture at room temperature for 30 minutes.
-
Add iodomethane (48.31 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction for the complete consumption of the starting material.
-
After completion, add 100 mL of water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer and remove the solvent by rotary evaporation.
-
Purify the resulting residue by silica gel column chromatography to obtain this compound.
Potential Biological Activities
While specific biological data for this compound is scarce, its role as a precursor to Gefitinib, an EGFR inhibitor, suggests that its primary potential biological activity could be in the realm of anticancer research. Additionally, compounds with similar structural motifs have been investigated for antimicrobial and antioxidant properties.[1]
Potential Anticancer Activity: EGFR Inhibition
Gefitinib functions by inhibiting the tyrosine kinase activity of EGFR, a key receptor in cell proliferation and survival signaling pathways.[1] It is plausible that this compound may exhibit some level of interaction with EGFR or other kinases, although likely with significantly different potency compared to the final drug.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
This protocol outlines a method to assess the potential cytotoxic effects of this compound on a cancer cell line overexpressing EGFR, such as A549 (non-small cell lung cancer).
Materials:
-
A549 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 | > 100 |
| Gefitinib (Positive Control) | A549 | 0.5 - 5.0 |
| Vehicle Control (DMSO) | A549 | No significant effect |
Note: The IC₅₀ value for this compound is hypothetical and for illustrative purposes only, as no experimental data is publicly available. It is expected to be significantly higher than that of Gefitinib.
Potential Antimicrobial Activity
Many halogenated aromatic compounds exhibit antimicrobial properties. The following protocol describes how to assess the potential antibacterial activity of this compound.
References
Spectroscopic Profile of Methyl 3,5-dichloro-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,5-dichloro-4-methoxybenzoate (CAS No. 24295-27-0; Molecular Formula: C₉H₈Cl₂O₃; Molecular Weight: 235.06 g/mol ).[1] Due to the limited availability of public experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.95 | s | 2H | H-2, H-6 (Aromatic) |
| ~3.95 | s | 3H | -OCH₃ (Methoxy) |
| ~3.90 | s | 3H | -COOCH₃ (Ester) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons (H-2 and H-6) are expected to be equivalent due to the symmetry of the molecule, resulting in a singlet.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~165 | Quaternary | C=O (Ester Carbonyl) |
| ~155 | Quaternary | C-4 (Aromatic) |
| ~135 | Quaternary | C-3, C-5 (Aromatic) |
| ~130 | CH | C-2, C-6 (Aromatic) |
| ~125 | Quaternary | C-1 (Aromatic) |
| ~61 | CH₃ | -OCH₃ (Methoxy) |
| ~53 | CH₃ | -COOCH₃ (Ester) |
Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester and ether) |
| ~1100 | Medium | C-O stretch (ether) |
| ~850-750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion |
| 234/236/238 | [M]⁺ (Molecular ion) |
| 203/205/207 | [M - OCH₃]⁺ |
| 175/177/179 | [M - COOCH₃]⁺ |
Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (M, M+2, M+4).
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for an organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Deposition: Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation can provide valuable information about the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.
References
Commercial Suppliers and Technical Guide for Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Methyl 3,5-dichloro-4-methoxybenzoate, a key chemical intermediate. This document outlines its commercial availability, physical and chemical properties, detailed synthesis protocols, and its relevance in significant biological pathways.
Commercial Availability
This compound (CAS No. 24295-27-0) is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The following table summarizes key information from several suppliers to facilitate comparison.
| Supplier | Product Number (if available) | Purity | Available Quantities |
| Smolecule | S702912 | Not specified | Inquire |
| Wychem | Not specified | Not specified | Inquire |
| BLD Pharm | Not specified | Not specified | Inquire |
| ChemicalBook | Not specified | Not specified | Inquire |
Note: Purity and available quantities are often subject to batch-specific analysis and may require direct inquiry with the supplier.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 235.06 g/mol | --INVALID-LINK-- |
| CAS Number | 24295-27-0 | --INVALID-LINK-- |
| Melting Point | 73-76 °C | --INVALID-LINK-- |
| Appearance | Not specified | |
| Solubility | Not specified |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A detailed experimental protocol based on the methylation of a mixture of 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid is described below, as detailed in US Patent 5,424,479.[1]
Synthesis of this compound
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid (76.6 g, 0.37 mol)
-
3,5-dichloro-4-methoxybenzoic acid (28.7 g, 0.13 mol, from a previous batch)
-
85% Potassium hydroxide (67 g)
-
Dimethyl sulphate (155 g, 1.22 mol)
-
Water (350 ml)
Procedure:
-
In a suitable reaction vessel, dissolve 76.6 g of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g of 3,5-dichloro-4-methoxybenzoic acid with 67 g of 85% potassium hydroxide in 350 ml of water.
-
Maintain the temperature of the solution at 40°C.
-
Add 155 g of dimethyl sulphate dropwise over the course of 3 hours.
-
Throughout the addition, maintain the pH of the reaction mixture at 11.5 by the controlled addition of potassium hydroxide.
-
After the addition of dimethyl sulphate is complete, continue stirring the mixture for an additional 30 minutes.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by suction filtration.
-
Wash the filtered solid with water.
-
Dry the product in vacuo.
-
The aqueous filtrate can be acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be recovered by filtration and reused in subsequent batches.
Expected Yield: 91.3 g (105%, based on the initial amount of 3,5-dichloro-4-hydroxybenzoic acid).[1]
Purity (by GC): 97.2%.[1]
Role in Synthesis and Biological Pathways
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in some synthetic routes to Gefitinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates a simplified overview of the EGFR signaling cascade and the point of intervention for inhibitors like Gefitinib.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
The synthesis of Gefitinib often involves multiple steps, and while various routes exist, some utilize precursors structurally related to this compound. The overall workflow from a precursor to the final active pharmaceutical ingredient (API) is a critical aspect of drug development.
General Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of a target molecule like Gefitinib from a precursor such as this compound.
Caption: Generalized Synthetic Workflow from Precursor to API.
References
The Genesis of a Targeted Therapy: A Technical Guide to the Starting Materials and Synthesis of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted treatment of non-small cell lung cancer (NSCLC) harboring sensitizing EGFR mutations. The intricate process of its chemical synthesis has been the subject of extensive research, leading to the development of multiple strategic pathways. This technical guide provides an in-depth exploration of the primary starting materials and synthetic routes employed in the production of Gefitinib, offering a comparative analysis of their efficiencies and a detailed look at the experimental methodologies involved.
Comparative Overview of Major Synthetic Routes
The synthesis of Gefitinib can be approached from several distinct starting materials, each presenting a unique sequence of chemical transformations. The choice of a particular route in an industrial or research setting often depends on factors such as the availability and cost of starting materials, overall yield, process safety, and the ease of purification. The following table summarizes the key quantitative data for the most prominent synthetic strategies.
| Starting Material | Key Intermediates | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| 6,7-Dimethoxy-3H-quinazolin-4-one | 6-Hydroxy-7-methoxyquinazolin-4-one, 4-Chloro-6-acetoxy-7-methoxyquinazoline | 6 | 10 | Original AstraZeneca route, well-established chemistry. | Low overall yield, involves protection/deprotection steps. | [1][2] |
| 6,7-Dimethoxy-3H-quinazolin-4-one | 4-Chloro-6,7-dimethoxyquinazoline, 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | 4 | 21 | Fewer steps, avoids protection/deprotection. | Requires selective demethylation. | [1] |
| Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, 2-Amino-5-(3-chloropropoxy)-4-methoxybenzoic acid | 7 | 36 - 37.4 | Avoids low-yield demethylation, higher overall yield. | Longer synthetic sequence. | [1][3] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 2-Chloro-4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | 4 | 14 | Avoids chromatographic purification, uses practical reaction temperatures. | Requires selective dehalogenation and use of an ionic liquid. | [2] |
| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, 6-(3-Morpholinopropoxy)-7-methoxy-4-chloroquinazoline | ~7 | ~44 | High overall yield. | Multi-step process with several intermediates. | [4][5] |
Detailed Synthetic Strategies and Methodologies
The Classical Route: Starting from 6,7-Dimethoxy-3H-quinazolin-4-one
The original synthesis of Gefitinib, pioneered by AstraZeneca, commences with the readily available 6,7-dimethoxy-3H-quinazolin-4-one.[1][3][4] This pathway is characterized by a key regioselective demethylation step at the 6-position.
Experimental Protocol: Selective Demethylation
To a stirred suspension of 6,7-dimethoxyquinazolin-4-one in methanesulfonic acid, L-methionine is added. The mixture is heated to reflux for a specified period. After cooling, the reaction mixture is carefully added to water, and the pH is adjusted to precipitate the 6-hydroxy-7-methoxyquinazolin-4-one product, which is then collected by filtration.[3][4]
The subsequent steps involve the protection of the newly formed hydroxyl group via acetylation, followed by chlorination of the quinazolinone ring at the 4-position, typically using phosphoryl chloride or thionyl chloride.[3][6] The resulting 4-chloro derivative is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline. The final stages of the synthesis involve deacetylation to unmask the hydroxyl group, followed by an O-alkylation with 4-(3-chloropropyl)morpholine to introduce the crucial side chain, yielding Gefitinib.[3]
Caption: Classical synthetic route to Gefitinib.
An Improved Quinazolinone-Based Approach
To enhance the efficiency of the classical route, a modified four-step synthesis has been developed, also starting from 6,7-dimethoxy-3H-quinazolin-4-one.[1] This streamlined approach commences with the chlorination of the starting material to yield 4-chloro-6,7-dimethoxyquinazoline. This intermediate then undergoes a nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline. The subsequent steps involve a selective demethylation at the 6-position, followed by a Williamson etherification to introduce the morpholinopropoxy side chain.[1]
Experimental Protocol: Chlorination and Nucleophilic Aromatic Substitution
6,7-dimethoxy-3H-quinazolin-4-one is chlorinated using a suitable agent like phosphoryl chloride. The resulting 4-chloro-6,7-dimethoxyquinazoline is then reacted with 3-chloro-4-fluoroaniline in a solvent such as isopropanol at an elevated temperature. The product, 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, precipitates upon cooling and can be isolated by filtration.[1]
Caption: Improved synthesis from 6,7-dimethoxy-3H-quinazolin-4-one.
Synthesis from Methyl 3-hydroxy-4-methoxybenzoate
This route circumvents the challenging selective demethylation by starting with a precursor that already possesses a free hydroxyl group. The synthesis begins with the O-alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane.[3]
Experimental Protocol: O-Alkylation and Nitration
Methyl 3-hydroxy-4-methoxybenzoate is reacted with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. The resulting ester is then nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.[3] Subsequent steps include the reduction of the nitro group to an amine, cyclization to form the quinazolinone ring, chlorination at the 4-position, and finally, two successive amination reactions: first with 3-chloro-4-fluoroaniline and then with morpholine to complete the synthesis of Gefitinib.[3]
Caption: Synthetic pathway starting from methyl 3-hydroxy-4-methoxybenzoate.
A Convergent Strategy from Isovanillin
A highly efficient and convergent synthesis of Gefitinib has been developed starting from isovanillin. This route involves the initial conversion of isovanillin to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This key intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine derivative.[7] The final step is a cyclization reaction with 3-chloro-4-fluoroaniline to directly yield Gefitinib.[7]
Experimental Protocol: Formamidine Formation and Cyclization
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is treated with DMF-DMA in a solvent like toluene and heated to produce the N,N-dimethyl formamidine derivative.[7] This intermediate is then reacted with 3-chloro-4-fluoroaniline in a suitable solvent to afford Gefitinib.[7]
Caption: Convergent synthetic approach starting from isovanillin.
Conclusion
The synthesis of Gefitinib is a testament to the ingenuity of medicinal and process chemists. While the classical AstraZeneca route laid the foundation, subsequent research has led to the development of more efficient, economical, and scalable synthetic pathways. The choice of starting material profoundly influences the overall strategy, with each route offering a unique set of advantages and challenges. For researchers and professionals in drug development, a thorough understanding of these synthetic approaches is paramount for optimizing the production of this critical anticancer agent and for the design of novel kinase inhibitors. The continued exploration of new synthetic methodologies will undoubtedly play a crucial role in ensuring the accessibility and affordability of such life-saving medications.
References
- 1. ukm.my [ukm.my]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN104230823A - Preparation method for gefitinib - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Gefitinib using Methyl 3,5-dichloro-4-methoxybenzoate
Application Note: This document provides a comprehensive protocol for the synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The synthesis commences from Methyl 3-hydroxy-4-methoxybenzoate, a readily available starting material. This route offers a reliable and high-yield pathway to obtain Gefitinib, suitable for laboratory-scale synthesis and process development.
Introduction
Gefitinib (Iressa®) is a targeted therapy approved for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] It functions as a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the binding site and thereby blocking the signal transduction pathways that promote tumor growth and survival.[1][2] The synthesis of Gefitinib has been approached through various routes. While the user requested a protocol starting from Methyl 3,5-dichloro-4-methoxybenzoate, a thorough review of the scientific literature did not yield an established synthetic pathway using this specific starting material. Therefore, this document details a well-documented and efficient synthesis of Gefitinib commencing with Methyl 3-hydroxy-4-methoxybenzoate.[3][4] This multi-step synthesis involves key transformations including alkylation, nitration, reduction, quinazoline ring formation, chlorination, and subsequent amination reactions to construct the final molecule.[3]
Mechanism of Action of Gefitinib
Gefitinib exerts its therapeutic effect by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation and survival. Upon binding of its natural ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival. Gefitinib competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.[1] This blockade of EGFR signaling ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.[1]
Caption: Gefitinib inhibits EGFR signaling by blocking ATP binding.
Experimental Protocols
This section details the multi-step synthesis of Gefitinib starting from Methyl 3-hydroxy-4-methoxybenzoate.
Overall Synthesis Workflow
Caption: Multi-step synthesis of Gefitinib.
Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
-
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq)
-
1-Bromo-3-chloropropane (1.38 eq)
-
Potassium carbonate (2.1 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of Methyl 3-hydroxy-4-methoxybenzoate in DMF, add potassium carbonate and 1-bromo-3-chloropropane.[3]
-
Heat the reaction mixture to 70°C for 4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with constant stirring.[3]
-
Filter the resulting solid precipitate and wash it with cold water.[3]
-
Dry the product under vacuum to obtain Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.
-
Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
-
Materials:
-
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq)
-
Nitric acid (70%)
-
Acetic acid
-
-
Procedure:
-
Dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate in acetic acid.
-
Cool the solution in an ice bath.
-
Add nitric acid dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water.
-
Filter the precipitate, wash with water, and dry to yield Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.
-
Step 3: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate
-
Materials:
-
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq)
-
Iron powder (3.0 eq)
-
Acetic acid
-
Methanol
-
-
Procedure:
-
Suspend iron powder in acetic acid and heat to 50°C under a nitrogen atmosphere.[3]
-
Add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate in methanol dropwise to the suspension.[3]
-
Stir the mixture at 50-60°C for 30 minutes.[3]
-
Filter the hot reaction mixture to remove the catalyst and wash the filter cake with methanol.[3]
-
Evaporate the solvent from the combined filtrate and washes.[3]
-
Pour the residue into water and extract with ethyl acetate.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.
-
Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one
-
Materials:
-
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (1.0 eq)
-
Formamidine acetate (1.4 eq)
-
Ethanol
-
-
Procedure:
-
Reflux a mixture of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate and formamidine acetate in ethanol for 6 hours.[3]
-
Cool the reaction mixture and store it in a refrigerator overnight to allow for precipitation.[3]
-
Filter the precipitate, wash with cold ethanol, and air dry to obtain 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one.[3]
-
Step 5: Synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
-
Materials:
-
6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one (1.0 eq)
-
Thionyl chloride (SOCl₂)
-
DMF (catalytic amount)
-
-
Procedure:
-
Suspend 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one in thionyl chloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 3 hours.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Treat the residue with a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer and concentrate to get 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.
-
Step 6: Synthesis of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
-
Materials:
-
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol
-
-
Procedure:
-
Dissolve 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with isopropanol, and dry to obtain N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine.
-
Step 7: Synthesis of Gefitinib
-
Materials:
-
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (1.0 eq)
-
Morpholine (excess)
-
Potassium iodide (catalytic amount)
-
-
Procedure:
-
Heat a mixture of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, morpholine, and a catalytic amount of potassium iodide at 120°C for 12 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Gefitinib.
-
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the experimental conditions and scale.
| Step | Intermediate/Product | Starting Material | Typical Yield (%) | Reference |
| 1 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 3-hydroxy-4-methoxybenzoate | ~95 | [3] |
| 2 | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | High | - |
| 3 | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | ~77 | [3] |
| 4 | 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | ~92 | [3] |
| 5 | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one | High | - |
| 6 | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | High | - |
| 7 | Gefitinib | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | Moderate to High | - |
| Overall | Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate | ~37.4 | [3][4] |
Conclusion
The protocol described provides a detailed and reliable method for the synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate. By following these procedures, researchers can successfully synthesize this important anticancer drug for further study and development. The provided diagrams and data tables offer a clear overview of the synthesis workflow and the mechanism of action of Gefitinib.
References
Application Note: A Theoretical Protocol for the Alkylation of Methyl 3,5-dichloro-4-methoxybenzoate
Introduction
Therefore, the following protocol is a proposed starting point for research and development, based on general principles of Friedel-Crafts reactions adapted for a challenging substrate. Significant optimization of reaction conditions, including catalyst choice, temperature, and reaction time, would be necessary. The choice of a tert-butyl group as the alkylating agent is based on the formation of a stable tert-butyl carbocation, which may facilitate the reaction with a deactivated ring.
Data Presentation
The following table summarizes the key reactants and their proposed molar quantities for a laboratory-scale reaction. Please note that the product yield is hypothetical and represents a target for optimization efforts.
| Component | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Methyl 3,5-dichloro-4-methoxybenzoate | C₉H₈Cl₂O₃ | 235.06 | 10.0 | 2.35 g | Starting Material |
| tert-Butyl chloride | C₄H₉Cl | 92.57 | 15.0 | 1.39 g (1.65 mL) | Alkylating Agent |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 12.0 | 1.60 g | Lewis Acid Catalyst |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | - | 50 mL | Solvent |
Experimental Protocol
Objective: To synthesize Methyl 2-tert-butyl-3,5-dichloro-4-methoxybenzoate via Friedel-Crafts alkylation.
Materials:
-
This compound
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), chilled
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Ice-water bath
-
Standard glassware for workup and purification (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.60 g, 12.0 mmol).
-
Add 20 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice-water bath.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve this compound (2.35 g, 10.0 mmol) in 15 mL of anhydrous dichloromethane.
-
Transfer this solution to the addition funnel.
-
Add the substrate solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
In another dry container, dissolve tert-butyl chloride (1.65 mL, 15.0 mmol) in 15 mL of anhydrous dichloromethane.
-
After the substrate addition is complete, add the tert-butyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS). Note: Gentle heating (e.g., to 40 °C) may be required to drive the reaction, but this also increases the risk of side reactions.
-
-
Workup:
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Very slowly and carefully quench the reaction by the dropwise addition of 20 mL of chilled 1 M HCl. Caution: This is an exothermic process and may release HCl gas.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alkylated product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
-
Visualization
Caption: Proposed workflow for the Friedel-Crafts alkylation.
References
Application Note: A Representative Procedure for the Nitration of Methyl 3,5-dichloro-4-methoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, representative experimental protocol for the nitration of methyl 3,5-dichloro-4-methoxybenzoate to synthesize methyl 3,5-dichloro-4-methoxy-2-nitrobenzoate. Due to the absence of a specific published procedure for this substrate, this protocol has been developed based on established principles of electrophilic aromatic substitution and analogous reactions.
Introduction
Nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals, often by its reduction to an amino group. The regioselectivity of nitration is governed by the electronic effects of the substituents already present on the aromatic ring. In the case of this compound, the strongly activating and ortho,para-directing methoxy group is expected to direct the incoming nitro group to the ortho position (C2), despite the presence of deactivating chloro and methyl ester groups. This application note outlines a standard procedure using a mixed acid (HNO₃/H₂SO₄) approach.
Reaction Scheme
Methyl 3,5-dichloro-4-methoxybenzoateMethyl 3,5-dichloro-4-methoxy-2-nitrobenzoate
Quantitative Data Summary
The following table summarizes the reactants and expected product for a representative reaction scale.
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Molar Equiv. |
| This compound | 235.05 | 10.0 | 2.35 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | ~10 mL | Solvent |
| Concentrated Nitric Acid (70%) | 63.01 | 15.0 | ~1.0 mL | 1.5 |
| Methyl 3,5-dichloro-4-methoxy-2-nitrobenzoate | 280.05 | - | ~2.24 g (80% yield) | - |
Experimental Protocol
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
-
Beakers
-
Rotary evaporator
Procedure:
1. Reaction Setup: a. To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.35 g, 10.0 mmol). b. Place the flask in an ice bath and cool to 0-5 °C. c. Slowly add concentrated sulfuric acid (10 mL) to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Stir until the starting material is completely dissolved.
2. Preparation of Nitrating Mixture: a. In a separate beaker or small flask, carefully add concentrated nitric acid (1.0 mL, ~15.0 mmol) to concentrated sulfuric acid (2.0 mL). b. Cool this nitrating mixture in an ice bath to 0-5 °C.
3. Nitration Reaction: a. Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the starting material over a period of 20-30 minutes. b. Carefully monitor the internal temperature of the reaction mixture and maintain it between 0 °C and 10 °C throughout the addition. c. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. d. Let the reaction mixture slowly warm to room temperature and stir for another 1-2 hours.
4. Work-up and Isolation: a. In a 250 mL beaker, prepare a slurry of crushed ice and water (~100 g). b. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form. c. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the crude product on the filter with cold deionized water (3 x 20 mL) until the washings are neutral to pH paper.
5. Purification (Recrystallization): a. Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. b. If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes. c. Hot filter the solution to remove any insoluble impurities (including charcoal if used). d. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
6. Characterization: a. Determine the yield of the purified product. b. Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Always add acid to water, not the other way around, during the work-up procedure.
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of this compound.
Logical Relationship of Substituent Effects
Caption: Directing effects influencing the regioselectivity of nitration.
Application Note: HPLC Analysis of Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of Methyl 3,5-dichloro-4-methoxybenzoate using High-Performance Liquid Chromatography (HPLC). The method described is based on established analytical procedures for structurally similar chlorinated and methoxy-substituted benzoate derivatives and is suitable for purity assessment and quantification in various sample matrices.
Introduction
This compound is a chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals. Accurate and reliable analytical methods are essential for ensuring the quality and purity of this compound. This application note outlines a robust reverse-phase HPLC (RP-HPLC) method for the determination of this compound. While specific experimental data for this exact analyte is not widely published, the provided protocol is adapted from validated methods for analogous compounds.[1][2][3][4][5]
Experimental Protocol
This section details the necessary materials, reagents, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
HPLC grade acetonitrile (MeCN)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade
-
0.45 µm syringe filters (e.g., PTFE, nylon)
Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis. These conditions are based on methods for similar compounds and may require optimization for specific applications.[1][3][5]
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Gradient Elution | See Table 2 for a typical gradient program |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Phosphoric acid in Water. To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes in an ultrasonic bath before use.
Standard and Sample Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (e.g., 50:50 v/v Mobile Phase A:B).
-
Sample Solution: Prepare sample solutions by accurately weighing the sample and dissolving it in acetonitrile to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
System Suitability
Before sample analysis, the suitability of the HPLC system should be verified. Inject the 10 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Calculation of Purity
The purity of the this compound sample can be calculated using the area normalization method from the chromatogram of the sample solution.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength. For more accurate quantification, a calibration curve should be generated using the working standard solutions.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical flow from sample preparation to final result.
Caption: Logical flow from preparation to reporting in HPLC analysis.
References
- 1. Separation of Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Methyl 3,5-dichloro-4-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established principles for the analysis of aromatic esters and chlorinated compounds.
Introduction
This compound is a chemical compound of interest in various fields, including organic synthesis and as a potential intermediate or impurity in the manufacturing of pharmaceuticals and agrochemicals.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3][4] This method offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to isolate and concentrate this compound while minimizing matrix interference.[5]
Protocol 1: Solid Sample Dissolution
This protocol is suitable for pure solid samples or solid matrices where the analyte is present at a high concentration.
-
Weigh accurately a small amount (e.g., 1-10 mg) of the solid sample into a clean glass vial.[6]
-
Add a suitable volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to dissolve the sample completely.[3][7] A typical concentration for GC-MS analysis is around 10 µg/mL.[7]
-
Vortex the mixture to ensure complete dissolution.
-
If particulates are present, filter the solution through a 0.22 µm syringe filter into a clean GC vial.[6]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting the analyte from aqueous samples.
-
Take a known volume of the aqueous sample (e.g., 10 mL) in a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer, which now contains the analyte.
-
The organic extract can be concentrated if necessary using a gentle stream of nitrogen gas.[8]
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[8]
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a versatile technique for cleanup and concentration from various matrices.[3][5]
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 cartridge) with a suitable solvent (e.g., methanol followed by water).
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a small volume of a strong organic solvent.
-
The eluate can be directly injected or concentrated and reconstituted as needed.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample.
| GC Parameter | Condition |
| Column | Non-polar or low-polar capillary column, e.g., DB-5ms or TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[2][5][9] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[9][10] |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| MS Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[9][10] |
| Mass Range | m/z 50-350 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Expected Retention and Mass Spectral Data
The following table summarizes the expected retention time and key mass spectral fragments for this compound. This data is predictive and should be confirmed with an authentic standard.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 24295-27-0[1] | C9H8Cl2O3[1] | 235.06 g/mol [1] | ~12 - 15 | 234/236 (M+), 203/205, 175/177, 140 |
Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for M and M+2 peaks).
Predicted Mass Spectrum Fragmentation
The fragmentation of this compound under electron ionization is expected to follow patterns observed for similar aromatic esters.[11][12]
-
Molecular Ion (M+): The molecular ion peak is expected at m/z 234 and 236 due to the two chlorine isotopes.
-
Loss of -OCH3: A significant fragment should be observed at m/z 203 and 205, corresponding to the loss of the methoxy radical from the ester.
-
Loss of -COOCH3: Cleavage of the entire methyl ester group would lead to a fragment at m/z 175 and 177.
-
Further Fragmentation: Subsequent losses of chlorine and other small molecules can lead to further fragments.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the key stages in the GC-MS analytical process.
References
- 1. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. scielo.br [scielo.br]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. organomation.com [organomation.com]
- 9. lcms.cz [lcms.cz]
- 10. ajol.info [ajol.info]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Purification of Methyl 3,5-dichloro-4-methoxybenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of Methyl 3,5-dichloro-4-methoxybenzoate using the recrystallization technique. Recrystallization is a critical purification method that relies on the differential solubility of a compound and its impurities in a selected solvent at varying temperatures. This protocol outlines the necessary materials, safety precautions, step-by-step procedure, and troubleshooting guidelines to achieve high purity of the target compound, which is essential for applications in research and drug development.
Compound Data and Physical Properties
This compound is a substituted benzoate with specific physical and chemical characteristics that are crucial for its handling and purification.
| Property | Value | Reference |
| CAS Number | 24295-27-0 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O₃ | [1] |
| Molecular Weight | 235.06 g/mol | [1] |
| Melting Point | 74-77 °C | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in moderately polar organic solvents like ethanol and dichloromethane.[3] | [3] |
Safety and Handling Precautions
Proper safety measures are mandatory when handling this compound and the solvents used in the recrystallization process. The related compound, 3,5-dichloro-4-methylbenzoic acid, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[4] Similar precautions should be taken.
| Category | Guideline | Reference |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves. | [5] |
| Ventilation | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.[4] | [4] |
| Handling | Avoid generating dust. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[4] | [4] |
| First Aid | Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[5] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Inhalation: Move the person to fresh air. Ingestion: Rinse mouth with water and seek medical attention. | [5] |
Principle of Recrystallization
Recrystallization is a purification technique used to separate a desired solid compound from impurities.[6][7] The principle is based on the fact that the solubility of most solids increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. The impurities are either much more soluble (and remain in solution upon cooling) or are insoluble in the hot solvent (and can be removed by hot filtration). As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, which are then isolated by filtration.[7]
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Detailed Recrystallization Protocol
This protocol is based on standard recrystallization procedures for substituted methyl benzoates, which often utilize an alcohol or a mixed alcohol/water solvent system.[8][9]
5.1. Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Distilled Water
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
5.2. Procedure
-
Solvent Selection and Dissolution:
-
Place a sample of the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 20 mL) and place the flask on a hot plate. Heat the mixture gently with stirring.
-
Continue to add small portions of hot ethanol until the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[8]
-
-
Decolorization and Hot Filtration (Optional):
-
If the solution is colored due to impurities, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol.
-
Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel.
-
Apply vacuum to filter the crystals and separate them from the mother liquor (the remaining solvent).
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor and soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oily product forms instead of crystals | The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., water) until the solution becomes slightly cloudy, then reheat to clarify and cool slowly. |
| Low recovery yield | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-warmed for hot filtration. |
| Impure product (low melting point) | Cooling was too rapid, trapping impurities; insufficient washing. | Ensure the solution cools slowly to room temperature before placing it in an ice bath. Ensure the crystals are properly washed with cold solvent. A second recrystallization may be necessary. |
Expected Results and Data Analysis
The effectiveness of the purification can be assessed by comparing the physical properties and purity of the compound before and after recrystallization.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white or slightly colored powder | White, well-defined crystals |
| Melting Point | Broad and depressed range (e.g., 70-74 °C) | Sharp, narrow range close to the literature value (e.g., 75-77 °C) |
| Purity (by HPLC/GC) | < 95% | > 99% |
References
- 1. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Buy this compound | 24295-27-0 [smolecule.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. mt.com [mt.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
Methyl 3,5-dichloro-4-methoxybenzoate: A Versatile Intermediate in Organic Synthesis
Introduction
Methyl 3,5-dichloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring two chlorine atoms ortho to a methoxy group and a methyl ester para to it, offers multiple reactive sites for the construction of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the ester group activates the aromatic ring for nucleophilic aromatic substitution, while the ester functionality can be readily hydrolyzed or converted to other functional groups. This application note provides a comprehensive overview of the synthesis and potential applications of this compound, complete with detailed experimental protocols and quantitative data.
Preparation of this compound
A robust method for the preparation of this compound involves the methylation of a mixture of 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid.[1] This process is highly efficient, providing the desired product in excellent yield and purity.
Experimental Protocol: Methylation of a Mixture of 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid [1]
-
In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid (from a previous batch, if available) in 350 ml of water containing 67 g of 85% potassium hydroxide.
-
Heat the solution to 40°C and add 155 g (1.22 mol) of dimethyl sulphate dropwise over the course of 3 hours.
-
Maintain the pH of the reaction mixture at 11.5 during the addition of dimethyl sulphate by the controlled addition of potassium hydroxide solution.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
The product, this compound, will precipitate out of the solution. Isolate the solid by suction filtration.
-
Wash the collected solid with water and dry it in vacuo.
-
The aqueous filtrate can be acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be recovered by filtration, dried, and used in subsequent batches.
Quantitative Data for Preparation
| Parameter | Value | Reference |
| Yield of this compound | 91.3 g (105%, based on 3,5-dichloro-4-hydroxybenzoic acid employed) | [1] |
| Total Yield (Methyl ester and recovered acid) | 99% | [1] |
| Purity (by GC) | 97.2% | [1] |
| Melting Point | 73°-76° C | [1] |
Applications in Organic Synthesis
The presence of two activated chlorine atoms makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of nucleophiles, leading to the formation of diaryl ethers and other substituted aromatic compounds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.
Logical Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for SNAr reactions using this compound.
Synthesis of Diaryl Ethers via Ullmann-type Condensation
Hypothetical Application: Synthesis of Diaryl Ether Derivatives
Based on established methodologies for Ullmann-type reactions, a plausible synthetic route for the reaction of this compound with a substituted phenol can be proposed. The reaction would likely proceed via a copper-catalyzed coupling.
Proposed Experimental Protocol (Hypothetical)
-
In a reaction vessel, combine this compound (1.0 eq), a substituted phenol (1.1 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
-
Add a base, for example, cesium carbonate (2.0 eq), and a high-boiling polar solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 180°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Expected Quantitative Data (Hypothetical)
| Parameter | Expected Value |
| Yield | 40-70% |
| Purity (by HPLC) | >95% |
Signaling Pathway Visualization (Hypothetical Application in Drug Discovery)
Should the synthesized diaryl ether be a biologically active molecule, for instance, an inhibitor of a signaling pathway implicated in disease, its mechanism of action could be visualized. The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution, enabling the synthesis of a diverse range of substituted aromatic compounds, particularly diaryl ethers. The detailed protocol for its preparation and the outlined potential for its application in SNAr reactions provide a solid foundation for researchers and drug development professionals to explore its use in the creation of novel and valuable molecules. Further investigation into specific, high-yielding applications of this compound is warranted and expected to expand its role as a key intermediate in synthetic chemistry.
References
Application Note and Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the methylation of the hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid to synthesize 3,5-dichloro-4-methoxybenzoic acid. The primary protocol is based on a patented method that involves simultaneous O-methylation and esterification to yield methyl 3,5-dichloro-4-methoxybenzoate, followed by a procedure for isolating the desired carboxylic acid. This application note includes a comprehensive summary of reaction conditions, quantitative data, and detailed experimental procedures.
Introduction
The O-methylation of phenolic compounds is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. 3,5-dichloro-4-hydroxybenzoic acid is a valuable building block, and its methylated derivative, 3,5-dichloro-4-methoxybenzoic acid, serves as a key intermediate in the synthesis of various biologically active molecules. The selective methylation of the phenolic hydroxyl group in the presence of a carboxylic acid functionality can be challenging. This note details a robust procedure for this transformation.
Reaction Scheme
The overall transformation involves two main steps: the methylation of the starting material to form the methyl ester, and the subsequent hydrolysis to obtain the final carboxylic acid product.
Step 1: Methylation of 3,5-dichloro-4-hydroxybenzoic acid
Step 2: Hydrolysis of this compound
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as described in the primary protocol.[1]
| Parameter | Value |
| Starting Material | 3,5-dichloro-4-hydroxybenzoic acid |
| Methylating Agent | Dimethyl sulphate |
| Base | Potassium hydroxide (85%) |
| Solvent | Water |
| Temperature | 40°C |
| Reaction Time | 3 hours |
| pH | 11.5 |
| Product | This compound |
| Yield | 105% (based on consumed starting material and recycled acid)[1] |
| Purity (GC) | 97.2%[1] |
| Melting Point | 73-76°C[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure and describes the simultaneous O-methylation and esterification of 3,5-dichloro-4-hydroxybenzoic acid.[1]
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid (76.6 g, 0.37 mol)
-
3,5-dichloro-4-methoxybenzoic acid (28.7 g, 0.13 mol, from a previous batch, optional)
-
Potassium hydroxide (85%, 67 g)
-
Dimethyl sulphate (155 g, 1.22 mol)
-
Water (350 ml)
-
Round-bottom flask (1 L) with magnetic stirrer, dropping funnel, and pH meter
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 1 L round-bottom flask, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 67 g of 85% potassium hydroxide in 350 ml of water. If available, 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid from a previous batch can be added to the mixture.[1]
-
Cool the solution to 40°C.
-
Add 155 g (1.22 mol) of dimethyl sulphate dropwise over the course of 3 hours.[1]
-
Throughout the addition, maintain the pH of the reaction mixture at 11.5 by the controlled addition of a potassium hydroxide solution.[1]
-
After the addition of dimethyl sulphate is complete, continue stirring the mixture for an additional 30 minutes.[1]
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by suction filtration using a Buchner funnel.[1]
-
Wash the collected solid with water and dry it in vacuo.[1]
Protocol 2: Isolation of 3,5-dichloro-4-methoxybenzoic acid
This protocol describes the recovery of the desired carboxylic acid from the aqueous filtrate of Protocol 1.
Materials:
-
Aqueous filtrate from Protocol 1
-
Concentrated hydrochloric acid
-
Beaker (1 L)
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
Transfer the aqueous filtrate from the previous step to a 1 L beaker.
-
Carefully acidify the filtrate by adding concentrated hydrochloric acid until the pH is approximately 1-2.
-
Upon acidification, 3,5-dichloro-4-methoxybenzoic acid will precipitate as a solid.[1]
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the solid. This recovered acid can be used in subsequent methylation batches to improve overall yield.[1]
Note on Selective Methylation: For selective O-methylation of the phenolic hydroxyl group without esterification of the carboxylic acid, a protection strategy is recommended. The carboxylic acid can be protected as an ester (e.g., benzyl or t-butyl ester), followed by methylation of the hydroxyl group and subsequent deprotection of the ester.
Characterization
-
Starting Material (3,5-dichloro-4-hydroxybenzoic acid):
-
Product (3,5-dichloro-4-methoxybenzoic acid):
-
Molecular Formula: C₈H₆Cl₂O₃
-
Molecular Weight: 221.04 g/mol
-
IUPAC Name: 3,5-dichloro-4-methoxybenzoic acid[3]
-
Safety Precautions
-
Dimethyl sulphate is extremely toxic, carcinogenic, and corrosive. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Hydrochloric acid is corrosive and can cause respiratory irritation. Use in a well-ventilated area.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,5-dichloro-4-methoxybenzoic acid.
References
Application Notes and Protocols for the Determination of Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of Methyl 3,5-dichloro-4-methoxybenzoate. The protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering robust and reliable approaches for analysis in various research and development settings.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including aromatic esters like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such analytes, providing excellent accuracy and precision for quantification.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | 5 - 10 minutes |
Experimental Protocol: RP-HPLC
This protocol details the steps for the quantitative analysis of this compound using RP-HPLC with UV detection.
1.1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
1.2. Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
1.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 10 10 90 12 10 90 13 60 40 | 15 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
1.4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of deionized water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of acetonitrile. Degas both mobile phases for at least 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the initial mobile phase composition to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.5. System Suitability and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of a mid-range standard solution (e.g., 10 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.
-
Inject the blank (initial mobile phase), followed by the working standard solutions to generate a calibration curve.
-
Inject the sample solutions in duplicate.
1.6. Data Analysis
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique, making it well-suited for the identification and quantification of volatile and semi-volatile compounds like this compound, especially at trace levels.
Quantitative Data Summary
The following table presents typical performance characteristics for a validated GC-MS method. Actual values may differ based on the specific instrumentation and analytical conditions.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Range | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~ 0.003 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.01 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Retention Time | 10 - 15 minutes |
Experimental Protocol: GC-MS
This protocol provides a general procedure for the quantitative analysis of this compound by GC-MS.
2.1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
GC grade ethyl acetate or dichloromethane
-
High-purity helium (carrier gas)
2.2. Equipment
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
2.3. Chromatographic and Mass Spectrometric Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion (m/z): 234 (M+)
-
Qualifier Ions (m/z): 203, 175
-
2.4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.
2.5. Analysis
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
2.6. Data Analysis
-
Identify the analyte peak based on its retention time and the presence of the quantifier and qualifier ions.
-
Integrate the peak area of the quantifier ion.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Application Notes and Protocols: Methyl 3,5-dichloro-4-methoxybenzoate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 3,5-dichloro-4-methoxybenzoate in pharmaceutical research. The primary application highlighted is its role as a key intermediate in the synthesis of targeted cancer therapies, alongside protocols for evaluating its potential as a biologically active scaffold.
Application 1: Key Intermediate in the Synthesis of Gefitinib
This compound and its structural analogs are valuable precursors in the synthesis of complex pharmaceutical compounds. A prominent example is the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is used in the treatment of certain types of cancer. The following sections detail a synthetic route analogous to one that would utilize this compound.
Synthetic Pathway Overview
The synthesis of Gefitinib from a substituted methyl benzoate involves a multi-step process including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method involves the methylation of a mixture of 3,5-dichloro-4-hydroxybenzoic acid and its methylated form, 3,5-dichloro-4-methoxybenzoic acid, using a methylating agent such as dimethyl sulphate in an aqueous alkaline solution.[1] This approach allows for high yields and the recycling of the partially methylated starting material.[1]
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid.[1] The latter is often recycled from previous batches to improve overall process efficiency.[1]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out in water at a controlled temperature, for instance, at 40°C.[1] It is crucial to maintain a specific pH, such as 11.5, by adding a base like potassium hydroxide during the reaction.[1]
Q4: What safety precautions should be taken when working with dimethyl sulphate?
A4: Dimethyl sulphate is a potent methylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal pH: Incorrect pH can hinder the reaction rate and lead to side reactions. The phenoxide ion, formed under basic conditions, is the active nucleophile for methylation.
-
Low Reaction Temperature: The reaction temperature might be too low, resulting in a slow reaction rate.
-
Hydrolysis of the Ester Product: The ester product can hydrolyze back to the carboxylic acid under certain conditions.
-
Loss During Workup: Significant product loss can occur during the extraction and purification steps.
Solutions:
| Troubleshooting Step | Recommended Action |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. |
| Maintain Optimal pH | Carefully monitor and maintain the pH of the reaction mixture at the recommended level (e.g., 11.5) by the controlled addition of a base.[1] |
| Control Reaction Temperature | Ensure the reaction is maintained at the optimal temperature (e.g., 40°C) as specified in the protocol.[1] |
| Optimize Workup Procedure | After the reaction, the product often precipitates and can be collected by filtration.[1] Ensure efficient washing of the precipitate to remove impurities without dissolving the product. |
| Recycle Unreacted Material | The aqueous filtrate can be acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be recovered and used in subsequent batches.[1] |
Problem 2: Presence of Impurities in the Final Product
Possible Causes:
-
Incomplete Methylation: The presence of the starting material, 3,5-dichloro-4-hydroxybenzoic acid, or the intermediate, 3,5-dichloro-4-methoxybenzoic acid, indicates incomplete methylation.
-
Side Reactions: Undesired side reactions may occur, leading to the formation of byproducts.
-
Inefficient Purification: The purification method may not be effective in removing all impurities.
Solutions:
| Troubleshooting Step | Recommended Action |
| Ensure Complete Methylation | Use a sufficient excess of the methylating agent and allow for adequate reaction time. Monitor the reaction to completion. |
| Control Reaction Conditions | Strictly adhere to the optimal reaction temperature and pH to minimize the formation of side products. |
| Effective Purification | The product, this compound, often precipitates from the reaction mixture and can be purified by filtration and washing with water.[1] For higher purity, recrystallization or column chromatography can be employed. |
Data Presentation
Table 1: Summary of a Representative Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material 1 | 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid | [1] |
| Starting Material 2 (Recycled) | 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid | [1] |
| Base | 67 g of 85% potassium hydroxide | [1] |
| Methylating Agent | 155 g (1.22 mol) of dimethyl sulphate | [1] |
| Solvent | 350 ml of water | [1] |
| Reaction Temperature | 40°C | [1] |
| Reaction pH | 11.5 | [1] |
| Reaction Time | 3 hours for addition, 30 minutes stirring | [1] |
| Product Yield | 91.3 g | [1] |
| Purity (by GC) | 97.2% | [1] |
| Melting Point | 73°-76° C | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound[1]
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid (recycled from a previous batch) in 350 ml of water containing 67 g of 85% potassium hydroxide.
-
-
Methylation:
-
Maintain the temperature of the mixture at 40°C.
-
Add 155 g (1.22 mol) of dimethyl sulphate dropwise over 3 hours.
-
During the addition, continuously monitor the pH and maintain it at 11.5 by adding a potassium hydroxide solution.
-
-
Reaction Completion and Product Isolation:
-
After the addition of dimethyl sulphate is complete, continue stirring the mixture for an additional 30 minutes.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by suction filtration.
-
Wash the filtered product with water.
-
Dry the product in vacuo.
-
-
Recovery of Unreacted Starting Material:
-
Take the aqueous filtrate from the product isolation step.
-
Acidify the filtrate to precipitate the unreacted 3,5-dichloro-4-methoxybenzoic acid.
-
Isolate the precipitated acid by filtration and dry it. This recovered material can be used in subsequent synthesis batches.
-
Visualizations
Caption: A flowchart of the synthesis process.
Caption: A troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, focusing on side reactions and their mitigation. The primary synthetic route involves the methylation of the hydroxyl group and esterification of the carboxylic acid of 3,5-dichloro-4-hydroxybenzoic acid. These two steps can be performed in different orders.
Problem 1: Low Yield of the Desired Product
Possible Cause 1: Incomplete Reaction
-
Symptom: The presence of starting material, 3,5-dichloro-4-hydroxybenzoic acid, or the intermediate, 3,5-dichloro-4-methoxybenzoic acid, in the final product mixture, as observed by TLC or NMR analysis.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using TLC. If the starting material is still present, extend the reaction time.
-
Increase Reagent Stoichiometry: A slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) and the base can help drive the reaction to completion. However, a large excess of the methylating agent can lead to by-products and complicate purification.[1]
-
Optimize Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. For methylation with dimethyl sulfate, a temperature of around 40°C is often used.[1] For Fischer esterification, refluxing in methanol (around 65°C) is typical.
-
Possible Cause 2: Hydrolysis of the Ester Product
-
Symptom: The presence of 3,5-dichloro-4-methoxybenzoic acid in the final product after workup.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the esterification step, as water can reverse the reaction.
-
Neutralizing Wash: During the aqueous workup, carefully neutralize any excess acid with a mild base like sodium bicarbonate solution. Avoid strongly basic conditions for extended periods, which can promote ester hydrolysis.
-
Problem 2: Formation of Impurities and Side Products
Possible Cause 1: By-products from the Methylating Agent
-
Symptom: Unidentified spots on TLC or unexpected signals in NMR. A large excess of dimethyl sulfate is known to cause by-products that require laborious purification.[1]
-
Solution:
-
Control Stoichiometry: Use a minimal excess of the methylating agent required to complete the reaction.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture to maintain better control over the reaction and minimize side reactions.
-
Possible Cause 2: C-Alkylation
-
Symptom: Formation of a minor isomer where a methyl group is attached to the aromatic ring instead of the oxygen atom. This is a known, though often minor, side reaction in Williamson ether synthesis with phenoxides.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Protic solvents can favor O-alkylation.
-
Purification: Careful column chromatography can usually separate the C-alkylated byproduct from the desired O-alkylated product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 3,5-dichloro-4-hydroxybenzoic acid.
Q2: What are the common methylating agents used in this synthesis?
Commonly used methylating agents include dimethyl sulfate and methyl iodide. Dimethyl sulfate is often used in industrial processes due to its reactivity and cost-effectiveness, but it is highly toxic.[1] Methyl iodide is also effective.
Q3: Which base is typically used for the methylation of the phenolic hydroxyl group?
Strong bases like potassium hydroxide[1] or potassium carbonate are typically used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. The starting material, being a carboxylic acid, is more polar and will have a lower Rf value than the final ester product. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q5: What is a suitable method for the purification of the final product?
The crude product can be purified by recrystallization from a suitable solvent like methanol or by silica gel column chromatography.[2]
Data Presentation
| Parameter | Method 1: Methylation followed by Esterification | Method 2: One-pot Methylation and Esterification |
| Starting Material | 3,5-dichloro-4-hydroxybenzoic acid | 3,5-dichloro-4-hydroxybenzoic acid |
| Methylating Agent | Dimethyl sulfate | Dimethyl sulfate |
| Base | Potassium hydroxide | Potassium hydroxide |
| Esterification | Fischer esterification with methanol and H₂SO₄ | In-situ during methylation |
| Typical Yield | >90% (for methylation step) | 91.3 g (105% based on starting acid) |
| Purity (by GC) | Not specified | 97.2%[1] |
| Reference | General textbook procedure | US Patent 5,424,479 A[1] |
Experimental Protocols
Key Experiment: One-pot Synthesis of this compound
This protocol is adapted from a patented industrial process.[1]
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
3,5-dichloro-4-methoxybenzoic acid (from a previous batch, optional)
-
Potassium hydroxide (85%)
-
Dimethyl sulfate
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid with 67 g of 85% potassium hydroxide in 350 ml of water.
-
Maintain the temperature at 40°C and add 155 g (1.22 mol) of dimethyl sulfate dropwise over 3 hours.
-
During the addition, maintain the pH of the reaction mixture at 11.5 by adding a potassium hydroxide solution.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate by suction, wash it with water, and dry it under a vacuum.
-
The aqueous filtrate can be acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be recovered and used in subsequent batches.
Visualizations
Caption: Reaction pathway for the synthesis of this compound, highlighting potential side reactions.
Caption: A troubleshooting workflow for common issues in the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 3,5-dichloro-4-methoxybenzoate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis and purification of Methyl 3,5-dichloro-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurities typically arise from the synthetic route, which commonly involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid followed by esterification, or the esterification of 3,5-dichloro-4-methoxybenzoic acid. Key impurities to be aware of include:
-
Unreacted Starting Materials: 3,5-dichloro-4-hydroxybenzoic acid or 3,5-dichloro-4-methoxybenzoic acid.
-
Intermediates: Methyl 3,5-dichloro-4-hydroxybenzoate, resulting from incomplete methylation of the phenolic hydroxyl group.[1]
-
Hydrolysis Product: 3,5-dichloro-4-methoxybenzoic acid, which can form if the methyl ester is cleaved during workup or purification under acidic or basic conditions.[2]
-
Byproducts of Chlorination: Incomplete chlorination of a precursor like methyl 4-methoxybenzoate could lead to the presence of mono-chlorinated species (methyl 3-chloro-4-methoxybenzoate).
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for quantifying the purity and detecting impurities. A suitable method can be developed using a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid for better peak shape.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile impurities and can provide information on the purity of the final product.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the desired product and for identifying and quantifying impurities that have distinct signals.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the complexity of the crude mixture before undertaking more complex purification steps.
Q3: What are the primary purification methods for this compound?
A3: The two main techniques for purifying this compound are:
-
Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities. Silica gel is the most commonly used stationary phase.[6][7]
-
Recrystallization: This technique is suitable for obtaining high-purity crystalline material, provided an appropriate solvent or solvent system can be identified. This method is particularly effective at removing small amounts of impurities.
Troubleshooting Guides
Problem 1: Presence of Starting Material (3,5-dichloro-4-hydroxybenzoic acid or its methyl ester) in the Final Product
-
Symptom: HPLC or TLC analysis shows a more polar spot/peak corresponding to the starting material. The ¹H NMR spectrum may show a broad singlet for the phenolic -OH proton.
-
Possible Cause: Incomplete methylation of the hydroxyl group or incomplete esterification of the carboxylic acid.
-
Troubleshooting Steps:
-
Reaction Optimization:
-
Ensure a sufficient molar excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., potassium carbonate) are used.[6]
-
Increase the reaction time or temperature, while monitoring for potential side reactions.
-
Ensure the starting material is fully dissolved in the reaction solvent.
-
-
Purification Strategy:
-
Column Chromatography: The significant polarity difference between the phenolic starting material and the methoxy-substituted product allows for efficient separation on a silica gel column.
-
Base Wash: An aqueous base wash (e.g., with sodium bicarbonate or sodium hydroxide solution) during the workup can extract the acidic phenolic starting material into the aqueous layer. Caution: This may risk hydrolysis of the desired ester product.
-
-
Problem 2: Presence of the Hydrolyzed Product (3,5-dichloro-4-methoxybenzoic acid)
-
Symptom: A more polar impurity is observed on TLC/HPLC. The ¹H NMR spectrum may show the absence of the methyl ester singlet and the presence of a broad carboxylic acid proton signal.
-
Possible Cause: Hydrolysis of the methyl ester during aqueous workup under acidic or basic conditions, or during purification on non-neutral silica gel.
-
Troubleshooting Steps:
-
Workup Modification:
-
Perform aqueous washes under neutral or near-neutral pH conditions.
-
Minimize the duration of contact with acidic or basic aqueous solutions.
-
-
Purification Strategy:
-
Column Chromatography: The carboxylic acid is significantly more polar than the ester and can be readily separated on silica gel.
-
Acid/Base Extraction: An acidic wash will not remove the carboxylic acid impurity. A careful wash with a weak base like sodium bicarbonate can selectively remove the carboxylic acid impurity. Again, be mindful of the potential for ester hydrolysis.
-
-
Problem 3: Poor Separation during Column Chromatography
-
Symptom: Co-elution of the product and impurities.
-
Possible Cause: Inappropriate solvent system (eluent) or column packing.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, identify an optimal solvent system using TLC that provides good separation (ΔRf > 0.2) between the product and impurities.
-
Solvent Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) to improve separation.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a concentrated band.
-
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Potential Cause | Recommended Analytical Method |
| 3,5-dichloro-4-hydroxybenzoic acid | C₇H₄Cl₂O₃ | Incomplete methylation of the starting material. | HPLC, TLC (more polar than product) |
| Methyl 3,5-dichloro-4-hydroxybenzoate | C₈H₆Cl₂O₃ | Incomplete methylation of the phenolic hydroxyl group. | HPLC, ¹H NMR (phenolic -OH signal) |
| 3,5-dichloro-4-methoxybenzoic acid | C₈H₆Cl₂O₃ | Hydrolysis of the methyl ester. | HPLC, ¹H NMR (carboxylic acid proton) |
| Methyl 3-chloro-4-methoxybenzoate | C₉H₉ClO₃ | Incomplete chlorination of a precursor. | GC-MS, ¹H NMR (different aromatic splitting pattern) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined by TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product and then any more polar impurities.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
On a small scale, test various solvents (e.g., methanol, ethanol, isopropanol, or solvent mixtures like methanol/water) to find one in which the product is soluble when hot but sparingly soluble when cold.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Synthetic pathway showing the formation of the target product and common impurities.
References
- 1. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Separation of Methyl 3,5-dichloro-4-(2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 5. gcms.cz [gcms.cz]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Optimization of reaction time for Methyl 3,5-dichloro-4-methoxybenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the reaction time and overall success of Methyl 3,5-dichloro-4-methoxybenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two common synthetic routes. The choice depends on the available starting material:
-
Methylation of 3,5-dichloro-4-hydroxybenzoic acid: This is a prevalent method that involves the methylation of both the phenolic hydroxyl group and the carboxylic acid. It can be achieved using reagents like dimethyl sulfate with a base such as potassium hydroxide in water, or with a methyl halide (e.g., methyl iodide) and potassium carbonate in a solvent like DMF.[1][2]
-
Fischer Esterification of 3,5-dichloro-4-methoxybenzoic acid: If the starting material already possesses the methoxy group, this classic method converts the carboxylic acid to a methyl ester using excess methanol and a strong acid catalyst, such as sulfuric acid, typically under reflux.[3][4]
Q2: Which factors are most critical for optimizing the reaction time?
A2: To optimize reaction time, consider the following factors:
-
Temperature: Higher temperatures generally accelerate the reaction rate. For instance, methylation in DMF is often conducted at 80°C.[2] However, excessively high temperatures can lead to side product formation and solvent evaporation.
-
Choice of Reagents: The reactivity of the methylating agent (e.g., dimethyl sulfate is highly reactive) and the strength of the base (e.g., KOH vs. K2CO3) will significantly impact the reaction speed.
-
Solvent: The solvent choice affects reagent solubility and reaction temperature. DMF is a common polar aprotic solvent for this type of methylation.[2]
-
Stoichiometry: Using an excess of the methylating agent can drive the reaction to completion faster, but it may also lead to unwanted side reactions if not carefully controlled.[5]
Q3: How can I effectively monitor the reaction's progress to determine the optimal stopping point?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[5][6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. This helps prevent running the reaction for too long, which can lead to impurity formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[5]
Q4: What are the common impurities I might encounter?
A4: Common impurities include unreacted starting material (3,5-dichloro-4-hydroxybenzoic acid) if the reaction is incomplete.[5][6] If the starting material is 3,5-dichloro-4-hydroxybenzoic acid, an intermediate impurity where only the carboxylic acid is esterified but the hydroxyl group is not methylated might be present. Careful monitoring is key to minimizing these.
Optimization and Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you to optimize the reaction time and yield.
Problem 1: The reaction is very slow or has stalled.
-
Possible Cause 1: Suboptimal Temperature. The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature. For instance, if running the reaction in DMF with potassium carbonate, ensure the temperature is maintained around 80°C for efficient conversion.[2]
-
-
Possible Cause 2: Ineffective Base or Methylating Agent. The base may not be strong enough to deprotonate the phenol/acid, or the methylating agent may have degraded.
-
Solution: Ensure you are using fresh, high-quality reagents. If using potassium carbonate, ensure it is anhydrous. For a faster reaction, you could consider a stronger base like potassium hydroxide, though this may require different solvent conditions (e.g., water).[1]
-
-
Possible Cause 3: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Solution: Ensure vigorous stirring. If solubility issues persist, consider a different solvent system in which all reactants are fully soluble at the reaction temperature.
-
Problem 2: The final yield is low despite the consumption of starting material.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have been run long enough to reach completion.
-
Possible Cause 2: Product Loss During Workup. The product may be lost during extraction or purification steps.
-
Solution: During aqueous workup, ensure the pH is appropriately adjusted before extraction. When extracting with an organic solvent like ethyl acetate, perform multiple extractions (e.g., 3 x 200 mL) to maximize recovery from the aqueous layer.[2]
-
-
Possible Cause 3: Side Reactions. The reaction conditions may be promoting the formation of unintended side products.
Problem 3: The purified product shows signs of contamination.
-
Possible Cause 1: Incomplete Purification. The starting material and product may have similar polarities, making separation by column chromatography difficult.
-
Possible Cause 2: Degradation. The product may be sensitive to the conditions used for purification or isolation.
-
Solution: Avoid excessive heat when removing the solvent under rotary evaporation. Ensure that any acids or bases used during the workup are thoroughly neutralized and washed out before final concentration.
-
Data Presentation
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 3,5-dichloro-4-hydroxybenzoic acid | 3,5-dichloro-4-hydroxybenzoic acid |
| Methylating Agent | Dimethyl sulfate | Methyl iodide (or other halohydrocarbon) |
| Base | Potassium hydroxide (85%) | Potassium carbonate (K₂CO₃) |
| Solvent | Water | N,N-dimethylformamide (DMF) |
| Temperature | 40°C | 20°C, then 80°C |
| Reaction Time | 3 hours (addition) + 30 min (stirring) | 30 min (at 20°C) + 3 hours (at 80°C) |
| Reported Yield | ~105% (based on employed starting acid, accounting for recycled material) | ~88% |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Methylation with Dimethyl Sulfate in Water[1]
-
Dissolve 3,5-dichloro-4-hydroxybenzoic acid (0.37 mol) and 85% potassium hydroxide (approx. 67 g) in water (350 mL). Note: The patent also includes recycled 3,5-dichloro-4-methoxybenzoic acid from a previous batch.
-
At 40°C, add dimethyl sulfate (1.22 mol) dropwise over 3 hours.
-
Maintain the pH at 11.5 during the addition by adding more potassium hydroxide solution as needed.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid product via suction filtration, wash it with water, and dry it in a vacuum.
Protocol 2: Methylation with Halohydrocarbon in DMF[2]
-
To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).
-
Add N,N-dimethylformamide (DMF, 30 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the halohydrocarbon (e.g., methyl iodide, 48.31 mmol).
-
Heat the mixture and stir at 80°C for 3 hours, monitoring until the starting material is completely consumed (e.g., by TLC).
-
After the reaction is complete, add water (100 mL) to the mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash with brine.
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting residue using silica gel column chromatography to yield the final product.
Visualizations
References
- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: HPLC Separation of Methyl 3,5-dichloro-4-methoxybenzoate and Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Methyl 3,5-dichloro-4-methoxybenzoate from its potential impurities. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a sample of this compound?
Based on typical synthesis routes, the most probable process-related impurities are the starting material and a key intermediate:
-
3,5-dichloro-4-hydroxybenzoic acid: The precursor to this compound.
-
3,5-dichloro-4-methoxybenzoic acid: The intermediate carboxylic acid before esterification.[1]
Additionally, hydrolysis of the methyl ester group on the main compound can lead to the formation of 3,5-dichloro-4-methoxybenzoic acid as a degradation product.
Q2: I am not getting any separation between my main peak and the impurities. What should I try first?
Poor or no separation is often an issue of mobile phase composition or the choice of stationary phase.
-
Mobile Phase Optimization: If you are running an isocratic method, try adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A good starting point for method development with structurally similar compounds is a 50:50 (v/v) mixture. Consider switching to a shallow gradient elution to improve resolution.
-
Column Chemistry: If optimizing the mobile phase doesn't work, your column may not have the right selectivity for this separation. A standard C18 column is a good starting point, but for aromatic compounds, a phenyl-bonded phase can offer alternative π-π interactions, potentially enhancing separation.
Q3: My peaks are tailing. What are the likely causes and solutions?
Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors:
-
Secondary Interactions: The most common cause is the interaction of acidic silanol groups on the silica backbone of the column with the analytes. To minimize this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) by adding a small amount of an acid like formic acid or phosphoric acid. This keeps the silanol groups protonated and reduces unwanted interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also cause tailing. Try replacing the guard column first. If the problem persists, the analytical column may need to be flushed or replaced.
Q4: My peaks are fronting. What could be the issue?
Peak fronting is less common than tailing but can indicate specific problems:
-
Sample Overload: Similar to tailing, injecting a sample that is too concentrated can cause fronting. Dilute your sample and re-inject.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can lead to peak fronting. Whenever possible, dissolve your sample in the mobile phase itself.
-
Column Collapse: A physical collapse of the column bed can cause fronting. This is a serious issue that requires column replacement.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the HPLC separation of this compound and its impurities.
Issue 1: Poor Resolution Between Peaks
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peaks are broad and overlapping. | - Inappropriate mobile phase composition.- Suboptimal flow rate.- Column aging. | - Optimize the mobile phase: Adjust the organic-to-aqueous ratio. Consider using a different organic modifier (e.g., methanol instead of acetonitrile).- Lower the flow rate to increase column efficiency.- Replace the column if it is old or has been used extensively. |
| Co-elution of the main compound and an impurity. | - Lack of selectivity of the stationary phase. | - Switch to a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, to introduce different separation mechanisms (e.g., π-π interactions). |
Issue 2: Abnormal Peak Shapes
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Tailing peaks, especially for the acidic impurities. | - Secondary interactions with residual silanols on the column.- Mobile phase pH is too high. | - Add a competing acid to the mobile phase (e.g., 0.1% formic acid or phosphoric acid) to reduce silanol interactions.- Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the acidic impurities. |
| Fronting peaks. | - Sample solvent is stronger than the mobile phase.- Sample concentration is too high. | - Dissolve the sample in the mobile phase.- Dilute the sample. |
| Split peaks. | - Clogged inlet frit of the column.- Column void. | - Reverse flush the column (if the manufacturer allows).- Replace the column. |
Issue 3: Inconsistent Retention Times
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Retention times are drifting to shorter or longer times over a series of runs. | - Inadequate column equilibration.- Changes in mobile phase composition.- Column temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before starting the sequence.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature. |
| Sudden, significant shifts in retention time. | - Leak in the system.- Air bubbles in the pump. | - Check all fittings for leaks.- Degas the mobile phase and purge the pump. |
Experimental Protocols
Hypothetical HPLC Method for Separation of this compound and Impurities
This method is a starting point and may require optimization for your specific instrument and samples.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Expected Elution Order (Hypothetical)
Based on polarity, the expected elution order would be:
| Compound | Expected Retention Time (min) |
| 3,5-dichloro-4-hydroxybenzoic acid | ~ 4.5 |
| 3,5-dichloro-4-methoxybenzoic acid | ~ 6.8 |
| This compound | ~ 9.2 |
Note: These are estimated retention times and will vary depending on the specific HPLC system and column used.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Relationship between the main compound and its key impurities.
References
Technical Support Center: Purification of Methyl 3,5-dichloro-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 3,5-dichloro-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities typically arise from the starting materials and side reactions during synthesis. These include:
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3,5-dichloro-4-hydroxybenzoic acid: The unreacted starting material if the methylation of the hydroxyl group is incomplete.
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3,5-dichloro-4-methoxybenzoic acid: This can be present if the esterification of the carboxylic acid is incomplete or if the methyl ester is hydrolyzed during workup or purification.[1]
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Residual methylating agent and base: Depending on the synthetic route, traces of reagents like dimethyl sulfate or potassium carbonate may remain.
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are:
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Recrystallization: Effective for removing small amounts of impurities to obtain a highly crystalline product.
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Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities.
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Acid-Base Extraction: Useful for removing acidic impurities such as the corresponding carboxylic acid.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase for TLC analysis of this compound and its common impurities is a mixture of hexane and ethyl acetate. The components can be visualized under UV light (254 nm).
Q4: What is the expected melting point of pure this compound?
The reported melting point for this compound is in the range of 74-77 °C. A sharp melting point within this range is a good indicator of purity.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: The isolated product has a low melting point and a broad melting range.
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Possible Cause: This is a strong indication of the presence of impurities. The most likely contaminants are the starting material or the hydrolyzed carboxylic acid.
-
Troubleshooting Steps:
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Analyze the crude product by TLC: Co-spot your product with the starting material (3,5-dichloro-4-hydroxybenzoic acid) if available. The presence of multiple spots confirms impurities.
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Perform an acid-base extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities.
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Recrystallize the product: Use a suitable solvent system, such as methanol/water or ethanol/water, to purify the product.
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Utilize column chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with a hexane/ethyl acetate eluent.
-
Issue 2: Difficulty in removing the corresponding carboxylic acid impurity (3,5-dichloro-4-methoxybenzoic acid).
-
Possible Cause: The carboxylic acid has a similar structure to the desired ester, which can sometimes make separation challenging, although their polarities are significantly different.
-
Troubleshooting Steps:
-
Thorough Acid-Base Extraction: Ensure complete removal by washing the organic solution of your crude product multiple times with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is basic.
-
Column Chromatography: The carboxylic acid is significantly more polar than the ester. It will have a much lower Rf value on TLC and will either remain at the baseline or elute much later from a silica gel column. A non-polar eluent system (e.g., a high ratio of hexane to ethyl acetate) will effectively separate the less polar ester from the highly polar acid.
-
Issue 3: The product appears as an oil and does not crystallize.
-
Possible Cause:
-
High levels of impurities are present, which can inhibit crystallization.
-
The chosen recrystallization solvent is not appropriate, or the solution is too dilute.
-
-
Troubleshooting Steps:
-
Purity Check: Assess the purity of the oily product by TLC. If it is highly impure, first purify by column chromatography.
-
Recrystallization Optimization:
-
Concentrate the solution by evaporating some of the solvent.
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.
-
Add a seed crystal of pure this compound if available.
-
Cool the solution in an ice bath or refrigerator to reduce solubility.
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If a single solvent is not working, try a binary solvent system. Dissolve the oil in a small amount of a good solvent (e.g., ethanol or ethyl acetate) at an elevated temperature, and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
-
-
Quantitative Data Summary
The following table summarizes the expected purity levels for this compound after applying different purification techniques.
| Purification Method | Typical Purity Achieved | Analytical Method | Reference |
| Precipitation and Washing | 97.2% | Gas Chromatography (GC) | [1] |
| Recrystallization | >98% | General Laboratory Practice | |
| Column Chromatography | >99% | General Laboratory Practice |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent and volumes may need to be optimized based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
While the solution is hot, add deionized water dropwise until the solution becomes faintly cloudy.
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Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold methanol/water mixture.
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Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
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Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Prepare a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The ideal eluent should give the desired product an Rf value of ~0.3 on a TLC plate.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: Troubleshooting common issues in the purification process.
References
Preventing degradation of Methyl 3,5-dichloro-4-methoxybenzoate during storage
Welcome to the technical support center for Methyl 3,5-dichloro-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound (MDCMB) is a chemical compound with the molecular formula C₉H₈Cl₂O₃.[1][2] It is a substituted methyl benzoate, characterized by two chlorine atoms and a methoxy group attached to the benzene ring. This compound serves as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
Based on the structure of this compound, the primary factors contributing to its degradation are exposure to moisture, inappropriate pH conditions, light, and elevated temperatures.[3][4] These factors can lead to hydrolysis, photodegradation, and thermal decomposition.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as a substituted methyl benzoate, two primary degradation pathways are likely:
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Hydrolysis: The ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction would cleave the ester bond, resulting in the formation of 3,5-dichloro-4-methoxybenzoic acid and methanol.[5][6][7][8][9]
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Photodegradation: Chlorinated aromatic compounds are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[10][11] This can lead to the cleavage of the carbon-chlorine bonds and potentially other structural changes.
Troubleshooting Guides
Issue 1: I observe a change in the physical appearance of my stored this compound (e.g., clumping, discoloration).
| Possible Cause | Recommended Action |
| Moisture Absorption | 1. Immediately transfer the compound to a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).2. For future storage, use airtight containers with a good seal. Consider storing under an inert atmosphere (e.g., nitrogen or argon).3. Store in a controlled low-humidity environment. |
| Photodegradation | 1. Transfer the compound to an amber or opaque vial to protect it from light.[12][13]2. Store the container in a dark place, such as a light-proof cabinet.[12]3. When handling, minimize exposure to direct light. |
Issue 2: My experimental results are inconsistent, suggesting potential degradation of the starting material.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Analyze a sample of the stored compound using High-Performance Liquid Chromatography (HPLC) to check for the presence of 3,5-dichloro-4-methoxybenzoic acid.2. If working in solution, ensure the pH is neutral and buffered if necessary, as hydrolysis is accelerated in acidic or basic conditions.[12]3. Prepare solutions fresh for each experiment whenever possible.[12] |
| Thermal Degradation | 1. Confirm that the storage temperature is appropriate. For long-term storage, refrigeration (2-8 °C) is recommended.[12]2. Avoid frequent temperature fluctuations. Aliquot the compound into smaller, single-use vials to prevent repeated warming and cooling. |
| Contamination | 1. Ensure that all storage containers and handling equipment are clean and dry.2. Use dedicated spatulas and glassware to prevent cross-contamination. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Monitoring
This protocol provides a general method to assess the purity of this compound and detect the presence of its potential hydrolytic degradation product, 3,5-dichloro-4-methoxybenzoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound standard
-
3,5-dichloro-4-methoxybenzoic acid standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve. If available, prepare a standard solution of the potential degradation product.
-
Sample Preparation: Dissolve a known amount of the stored this compound in the mobile phase to a final concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
Set the UV detector to a wavelength where both the parent compound and potential degradation product have significant absorbance (a wavelength scan or literature search can determine the optimal wavelength, typically around 254 nm for aromatic compounds).
-
Run the standards and the sample.
-
-
Data Analysis: Compare the chromatogram of your sample to the standard. The appearance of a new peak corresponding to the retention time of 3,5-dichloro-4-methoxybenzoic acid indicates hydrolysis. Quantify the amount of degradation by comparing the peak areas.
Protocol 2: Forced Degradation Study
This protocol helps to identify the susceptibility of this compound to different stress conditions.[13]
Procedure:
-
Prepare Samples: Weigh out several samples of this compound.
-
Stress Conditions:
-
Hydrolytic (Acidic): Dissolve a sample in a solution of 0.1 M HCl and heat gently (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Hydrolytic (Basic): Dissolve a sample in a solution of 0.1 M NaOH at room temperature for a set period.
-
Photolytic: Expose a solid sample spread thinly in a petri dish to a UV light source (e.g., 254 nm) for 24 hours.[12]
-
Thermal: Heat a solid sample in an oven at a temperature below its melting point (melting point is 74-77 °C) for 48 hours.[2][12]
-
-
Analysis: Analyze the stressed samples alongside an unstressed control sample using the HPLC method described in Protocol 1.
-
Interpretation: The appearance of new peaks in the chromatograms of the stressed samples will indicate the degradation products formed under each condition. This information can help to confirm the degradation pathways and develop appropriate storage and handling procedures.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. moravek.com [moravek.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Optimizing catalyst concentration in the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic strategies for preparing this compound:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of 3,5-dichloro-4-methoxybenzoic acid with methanol. Concentrated sulfuric acid is a commonly used catalyst. This method is advantageous when the starting carboxylic acid is readily available.
-
Methylation: This route involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. This is a two-step process in principle, as both the carboxylic acid and the hydroxyl group need to be methylated. Common methylating agents include dimethyl sulfate and methyl iodide, typically in the presence of a base like potassium carbonate.[1][2]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate products, and the final ester. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.
Q3: What are the critical safety precautions to consider during the synthesis?
When working with reagents like dimethyl sulfate, it is crucial to work in a well-ventilated fume hood as it is toxic and carcinogenic. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving strong acids like concentrated sulfuric acid should be handled with extreme care to prevent chemical burns.
Troubleshooting Guides
Route 1: Fischer Esterification of 3,5-dichloro-4-methoxybenzoic acid
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reversible Reaction Equilibrium: Fischer esterification is an equilibrium-limited reaction. | To shift the equilibrium toward the product, use a significant excess of methanol, which acts as both a reactant and the solvent. Removing the water byproduct, for instance, by using a Dean-Stark apparatus, can also drive the reaction to completion.[3] |
| Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or have absorbed moisture, reducing its activity. | Use a fresh, unopened bottle of concentrated sulfuric acid. | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction by TLC. If the starting material is still present, consider extending the reflux time or ensuring the reaction is maintained at the appropriate reflux temperature. | |
| Presence of Water: Water, a byproduct of the reaction, can hydrolyze the ester product back to the carboxylic acid, especially at elevated temperatures and in the presence of an acid catalyst. | Ensure the use of anhydrous methanol and thoroughly dried glassware to minimize the initial water content. | |
| Formation of Dark-Colored Byproducts | Sulfonation of the Aromatic Ring: Using a high concentration of sulfuric acid or high reaction temperatures can lead to the sulfonation of the electron-rich aromatic ring.[4][5] | Use the minimum effective amount of sulfuric acid (catalytic amounts are sufficient). Avoid excessively high temperatures. |
| Decomposition: The starting material or product may be decomposing at high temperatures. | Maintain a gentle reflux and avoid overheating. | |
| Difficult Purification | Residual Acid Catalyst: Incomplete neutralization of the acid catalyst can lead to difficulties in purification and may cause product degradation during storage. | During the workup, wash the organic extract thoroughly with a saturated sodium bicarbonate solution until the cessation of CO2 evolution, followed by a brine wash. |
| Similar Polarity of Product and Starting Material: If the starting carboxylic acid is not fully consumed, its separation from the ester product by column chromatography can be challenging due to similar polarities. | Optimize the reaction to ensure complete conversion of the starting material. For chromatography, a gradient elution might be necessary to achieve good separation. |
Route 2: Methylation of 3,5-dichloro-4-hydroxybenzoic acid
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Reaction: Insufficient methylating agent or base, or inadequate reaction time/temperature. | Ensure the use of a sufficient excess of the methylating agent and base. Monitor the reaction by TLC and adjust the reaction time and temperature as needed. One protocol suggests using approximately 2 equivalents of base and methylating agent per mole of the starting acid.[2] |
| Side Reactions: The methylating agent can react with the solvent or other nucleophiles present. | Choose an appropriate solvent (e.g., DMF, acetone) and ensure all reagents are of high purity. | |
| Formation of Multiple Products | Incomplete Methylation: Only the hydroxyl group or the carboxylic acid is methylated, leading to a mixture of products. | Ensure sufficient equivalents of the methylating agent and base are used to methylate both functional groups. |
| Hydrolysis of the Ester: If water is present during the workup while the solution is still basic or becomes acidic, the newly formed ester can be hydrolyzed. | Perform the workup at low temperatures and quickly neutralize the reaction mixture. | |
| Product is Contaminated with Starting Material | Insufficient Reagents or Reaction Time: The reaction has not gone to completion. | Increase the amount of methylating agent and base, and/or extend the reaction time. |
| Difficult to Isolate the Product | Product is soluble in the aqueous phase: This can be an issue if the product forms a salt. | Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral, organic-soluble form. |
Data Presentation
Catalyst Concentration Optimization for Fischer Esterification
The optimal concentration of the acid catalyst is crucial for maximizing the yield and minimizing side reactions. While the ideal concentration should be determined empirically for each specific setup, the following table provides a general guideline based on literature for similar esterifications.[6][7]
| Catalyst (H₂SO₄) Equivalents | Relative Reaction Rate | Observed Yield (%) | Notes |
| 0.05 | Slow | 60-70 | Catalytic activity is low, requiring longer reaction times. |
| 0.1 - 0.2 | Optimal | >90 | Recommended starting range for efficient catalysis with minimal side reactions. |
| 0.5 | Fast | 85-90 | Increased risk of side reactions such as sulfonation and decomposition, leading to lower isolated yields of pure product. |
| >1.0 | Very Fast | <80 | Significant formation of dark-colored byproducts and potential for decomposition of the starting material and product. |
Experimental Protocols
Protocol 1: Fischer Esterification of 3,5-dichloro-4-methoxybenzoic acid
Materials:
-
3,5-dichloro-4-methoxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-40 eq, serves as solvent and reactant)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-4-methoxybenzoic acid.
-
Add a large excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to a gentle reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to afford pure this compound.
Protocol 2: Methylation of 3,5-dichloro-4-hydroxybenzoic acid
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid (1.0 eq, e.g., 24.15 mmol, 5.00g)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 48.3 mmol, 6.68g)[2]
-
Methyl Iodide (Iodomethane) (2.0 eq, e.g., 48.31 mmol)[2]
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,5-dichloro-4-hydroxybenzoic acid and potassium carbonate.
-
Add DMF and stir the mixture at room temperature for 30 minutes.
-
Methylation: Add methyl iodide to the mixture.
-
Heat the reaction mixture to 80°C for 3 hours, monitoring by TLC until the starting material is completely consumed.[2]
-
Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the residue by silica gel column chromatography to yield the desired product.[2]
Visualizations
Caption: Workflow for the Fischer Esterification synthesis.
Caption: Workflow for the Methylation synthesis route.
Caption: Decision tree for troubleshooting low yield.
References
- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. US5302748A - Esterification process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Common pitfalls in the synthesis of Gefitinib from Methyl 3,5-dichloro-4-methoxybenzoate
Topic: Common Pitfalls in the Synthesis of Gefitinib from Methyl 3,5-dichloro-4-methoxybenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals exploring the synthesis of Gefitinib. The focus is on the specific challenges and potential pitfalls when starting from this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable starting material for the synthesis of Gefitinib?
A: While structurally related to intermediates in some Gefitinib syntheses, this compound presents a fundamental and critical challenge. The core structure of Gefitinib requires a 7-methoxy group and a 6-(3-morpholinopropoxy) side chain on the quinazoline ring. Your proposed starting material contains the precursor for the 7-methoxy group, but it critically lacks a functional group (like a hydroxyl or nitro group) at the position that would become the C-6 of the quinazoline. Introducing this side chain onto the already electron-deficient and sterically hindered aromatic ring at a late stage would be extremely difficult and is not a feature of established industrial syntheses. Established routes typically build the quinazoline ring from a starting material that already possesses the necessary functional groups or their precursors at the correct positions.
Q2: What is a plausible, albeit challenging, synthetic pathway from this compound, and what are the primary pitfalls?
A: A hypothetical synthetic route would involve multiple steps, each with significant potential for low yields and side reactions. The major pitfalls are the difficulty of introducing the required amino group at the correct position for cyclization and the overarching problem of adding the C-6 side chain. The diagram below outlines this theoretical pathway, with subsequent sections detailing the pitfalls at each stage.
Caption: Hypothetical synthesis of Gefitinib highlighting critical pitfalls.
Troubleshooting Guide: Step-by-Step Pitfalls
Step 1: Hydrolysis of Methyl Ester
Q: My hydrolysis of this compound to the carboxylic acid is slow and incomplete. What's causing this?
A: The slow rate of hydrolysis is a common issue for this substrate. The two chlorine atoms adjacent to the methoxy group and ortho to the ester create significant steric hindrance, making it difficult for the hydroxide ion to attack the carbonyl carbon. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the ring, though this has a lesser effect on the ester itself.
Troubleshooting:
-
Increase Reaction Intensity: Harsher conditions are typically required compared to simpler benzoates. This includes increasing the concentration of the base (e.g., NaOH or KOH), raising the reaction temperature, and extending the reaction time.
-
Use of Co-solvents: Employing a water-miscible co-solvent like methanol, ethanol, or THF can improve the solubility of the ester and facilitate the reaction.
-
Potential Side Reaction: Be aware that under very harsh basic conditions and high temperatures, nucleophilic substitution of the chlorine atoms or cleavage of the methyl ether could potentially occur, leading to impurities.
| Parameter | Standard Condition | Troubleshooting Condition | Potential Side Product |
| Base | 1-2 eq. NaOH | 5-10 eq. NaOH or KOH | - |
| Temperature | 60-80 °C | Reflux (100 °C+) | Phenolic impurities |
| Solvent | Water | Water/Methanol (1:1) or Water/THF | - |
| Time | 2-4 hours | 12-24 hours (monitor by TLC/LCMS) | Degradation products |
Step 2: Nitration of the Benzoic Acid Ring
Q: I am attempting to nitrate 3,5-dichloro-4-methoxybenzoic acid to introduce a nitro group ortho to the methoxy group, but I'm getting low yields and/or the wrong isomer. Why?
A: This is a major pitfall. The regiochemical outcome of electrophilic aromatic substitution (like nitration) is controlled by the directing effects of the existing substituents.
-
Methoxy (-OCH₃): Strongly activating, ortho-, para- director.
-
Carboxyl (-COOH): Strongly deactivating, meta- director.
-
Chloro (-Cl): Weakly deactivating, ortho-, para- director.
The desired position for nitration (to form the precursor to the quinazoline N-1) is ortho to the activating methoxy group. However, this position is flanked by a chlorine and the carboxylic acid group, making it extremely sterically hindered. The combined deactivating effects of the two chlorine atoms and the carboxylic acid make the entire ring very electron-poor and resistant to nitration. You are more likely to see nitration at the position ortho to the carboxylic acid if any reaction occurs at all, which is the incorrect isomer for forming the quinazoline ring.
Caption: Troubleshooting workflow for the nitration of the dichloro-intermediate.
Step 3: Reduction of the Nitro Group
Q: During the reduction of my nitro-intermediate to the amine, I am observing significant amounts of de-chlorinated byproducts. How can I prevent this?
A: Hydrodechlorination (replacement of a chlorine atom with hydrogen) is a common side reaction when reducing nitroarenes that also contain halogen substituents, particularly when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).
Troubleshooting:
-
Change Reducing Agent: The most effective solution is to switch to a reducing agent that is less prone to causing hydrodehalogenation. Metal-in-acid reductions are often preferred for this purpose.
| Reducing Agent | Typical Conditions | Dechlorination Risk | Notes |
| H₂ / Pd/C | H₂ (balloon or pressure), Methanol/Ethanol | High | Very efficient for nitro reduction but not selective. |
| H₂ / Raney Ni | H₂ (pressure), Methanol/Ethanol | Moderate | Generally less likely to cause dechlorination than Pd/C, but risk is still present.[1] |
| Fe / HCl or NH₄Cl | Fe powder, aq. acid, heat | Low | A classic, robust method that is well-tolerated by aryl halides. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Very Low | A mild and selective reagent, good for sensitive substrates.[1] |
Step 4-6: Quinazoline Ring Formation and Modification
Q: I am facing issues with the subsequent steps: quinazolinone cyclization, chlorination, and the final SNAr reaction with 3-chloro-4-fluoroaniline. The reactions are low-yielding.
A: The difficulties in these steps all stem from the highly deactivated nature of the intermediates.
-
Quinazolinone Cyclization: The 2-amino-3,5-dichloro-4-methoxybenzoic acid intermediate is a very poor nucleophile due to the electron-withdrawing effects of the two chlorine atoms. Cyclization with reagents like formamide or formamidine acetate will require high temperatures ( >160 °C), which can lead to decomposition.
-
Chlorination: The resulting 6,8-dichloro-7-methoxyquinazolin-4(3H)-one is also electron-deficient. Standard chlorination conditions using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) will be sluggish and require high temperatures and often a catalytic amount of DMF, increasing the risk of forming tarry, intractable byproducts.
-
SNAr Reaction: The final nucleophilic aromatic substitution at the C-4 position is generally a facile reaction on the quinazoline core. However, the presence of two additional chlorine atoms on the benzene portion of the ring system further withdraws electron density, which can impact the reaction rate. While the reaction should still proceed at the C-4 position due to activation by the ring nitrogens, it may require slightly harsher conditions (e.g., reflux in isopropanol or butanol) than less substituted analogues.[2][3][4] A major pitfall in other Gefitinib syntheses is N-alkylation of the aniline nitrogen, but that is less of a concern at this stage before the side chain is introduced.[5]
Caption: Core chemical principles leading to multiple pitfalls.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Validation & Comparative
Comparison of different synthetic routes to Methyl 3,5-dichloro-4-methoxybenzoate
A comprehensive comparison of the synthetic routes to Methyl 3,5-dichloro-4-methoxybenzoate is crucial for researchers and professionals in drug development to select the most efficient and suitable method. This guide provides an objective analysis of two primary synthetic pathways, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
Two main synthetic strategies have been identified for the preparation of this compound, both commencing from 3,5-dichloro-4-hydroxybenzoic acid.
-
Route 1: Direct Methylation using Methyl Iodide. This is a classical Williamson ether synthesis followed by esterification, where the phenolic hydroxyl and carboxylic acid groups are methylated.
-
Route 2: Phase-Transfer Catalyzed Methylation using Dimethyl Sulfate. This industrial-scale friendly approach utilizes a phase-transfer catalyst for the methylation process, which can be more cost-effective and efficient for larger quantities.
The following table summarizes the quantitative data for each route.
| Parameter | Route 1: Methyl Iodide | Route 2: Dimethyl Sulfate |
| Starting Material | 3,5-dichloro-4-hydroxybenzoic acid | 3,5-dichloro-4-hydroxybenzoic acid |
| Methylating Agent | Methyl Iodide | Dimethyl Sulfate |
| Base/Catalyst | Potassium Carbonate | Potassium Hydroxide |
| Solvent | N,N-Dimethylformamide (DMF) | Water |
| Reaction Temperature | 80 °C | 40 °C |
| Reaction Time | 3 hours | 3 hours |
| Yield | 88%[1] | 105% (based on consumed starting material, with recycling of intermediate)[2] |
| Purity | Not explicitly stated, requires purification by silica gel column chromatography[1] | 97.2% (by GC)[2] |
Experimental Protocols
Route 1: Methylation with Methyl Iodide
This protocol is adapted from a published procedure.[1]
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Water
Procedure:
-
To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).
-
Add 30 mL of DMF and stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (48.31 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
After the starting material is completely consumed (monitored by TLC), cool the mixture and add 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Route 2: Methylation with Dimethyl Sulfate
This protocol is based on a patented process.[2]
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of 3,5-dichloro-4-methoxybenzoic acid (recycled from a previous batch) in 350 ml of water containing 67 g of 85% potassium hydroxide.
-
Add 155 g (1.22 mol) of dimethyl sulphate dropwise over 3 hours at 40°C.
-
Maintain the pH of the reaction mixture at 11.5 by the addition of potassium hydroxide solution.
-
After the addition is complete, continue stirring for 30 minutes.
-
The product, this compound, precipitates out of the solution.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The aqueous filtrate is acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be collected and recycled.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
References
A Comparative Guide to the Quantification of Methyl 3,5-dichloro-4-methoxybenzoate: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical intermediates like Methyl 3,5-dichloro-4-methoxybenzoate is crucial for ensuring the quality and consistency of final products. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. The information presented is based on established principles of analytical method validation to assist in selecting the most suitable analytical method for specific research needs.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of a broad range of compounds, including aromatic esters like this compound. It offers excellent precision and accuracy, making it ideal for quality control and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and thermally stable compounds.[1] For analytes that are not sufficiently volatile, derivatization may be required to improve their chromatographic behavior. GC-MS provides detailed molecular information, which is invaluable for identification and impurity profiling.[1]
The choice between HPLC and GC-MS depends on several factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis (e.g., routine quantification vs. impurity identification).
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the proposed HPLC and GC-MS methods for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria |
| Linearity (r²) | 0.9997 | 0.9999 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | Method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.10% | % RSD ≤ 2.0% |
| - Intermediate Precision | 1.25% | 1.45% | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.06 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Robustness | Robust | Robust | % RSD ≤ 2.0% after minor changes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a typical reversed-phase HPLC method for the quantification of this compound.
1.1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 245 nm
-
Column Temperature: 30°C
-
Retention Time: Approximately 4.5 minutes
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of acetonitrile. Further dilute with the mobile phase to a final concentration of about 25 µg/mL.
1.3. Validation Experiments:
-
Linearity: Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The relative standard deviation (% RSD) for both studies should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatogram, with LOD being approximately 3:1 and LOQ being 10:1.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The % RSD of the results should not exceed 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section describes a potential GC-MS method for the analysis of this compound.
2.1. Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL (splitless injection)
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-300
-
2.2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.
-
Sample Solution: Prepare the sample in a similar manner to the HPLC method, using ethyl acetate as the solvent.
2.3. Validation Experiments: The validation experiments for the GC-MS method follow the same principles as those for the HPLC method, with adjustments made for the different instrumentation and concentration ranges.
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
A Comparative Guide to Catalysts in the Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Methyl 3,5-dichloro-4-methoxybenzoate, a key intermediate in the production of various pharmaceuticals, relies on the appropriate choice of a catalytic system. This guide provides an objective comparison of common and emerging catalytic methods, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs. The primary synthetic routes involve the esterification of 3,5-dichloro-4-methoxybenzoic acid and the methylation of 3,5-dichloro-4-hydroxybenzoic acid.
Comparative Performance of Catalytic Systems
The selection of a catalyst or promoter system significantly impacts reaction yield, purity, and environmental footprint. This section summarizes the quantitative performance of different approaches.
| Catalytic System/Promoter | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Potassium Hydroxide (KOH) | 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid | Dimethyl sulphate | Water | 40 | 3 | 105* | 97.2 | [1] |
| Sulfuric Acid (H₂SO₄) | 3,5-dichloro-4-methoxybenzoic acid | Methanol | Methanol | Reflux (~65) | Not Specified | High (Implied) | Not Specified | [2] |
| Solid Acid Catalyst (e.g., Zr/Ti) | Benzoic Acids (General) | Methanol | Not Specified | Not Specified | Not Specified | High (Implied) | Not Specified | [3] |
Note: The yield of 105% is based on the amount of 3,5-dichloro-4-hydroxybenzoic acid employed, as the corresponding methoxybenzoic acid from the previous batch is recycled.
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below.
Base-Promoted Methylation using Dimethyl Sulphate
This method involves the methylation of both the carboxylic acid and hydroxyl groups.
Procedure:
-
A mixture of 3,5-dichloro-4-hydroxybenzoic acid (e.g., 76.6 g, 0.37 mol) and 3,5-dichloro-4-methoxybenzoic acid (e.g., 28.7 g, 0.13 mol) from a previous batch is dissolved in water (350 ml) with 85% potassium hydroxide (67 g).[1]
-
Dimethyl sulphate (155 g, 1.22 mol) is added dropwise to the solution over 3 hours at 40°C.[1]
-
The pH is maintained at 11.5 by the addition of potassium hydroxide.[1]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.[1]
-
The precipitated this compound is collected by suction filtration, washed with water, and dried under vacuum.[1]
-
The aqueous filtrate is acidified to precipitate unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be isolated by filtration and recycled in subsequent batches.[1]
Acid-Catalyzed Fischer Esterification
This is a classic esterification method utilizing a strong acid catalyst.
Procedure:
-
3,5-dichloro-4-methoxybenzoic acid is dissolved in an excess of methanol, which acts as both a reactant and a solvent.[2]
-
A catalytic amount of concentrated sulfuric acid is added to the solution.[2]
-
The reaction mixture is heated to reflux to drive the reaction to completion.[2]
-
Upon completion, the excess methanol is removed, and the crude product is worked up, typically involving neutralization of the acid catalyst and extraction of the ester.
Synthetic Pathways and Experimental Workflow
The general workflow for comparing these catalytic systems is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Discussion and Future Perspectives
The choice between a base-promoted methylation and an acid-catalyzed esterification depends on the available starting material. The methylation route starting from 3,5-dichloro-4-hydroxybenzoic acid offers a high yield and the ability to recycle the intermediate methoxybenzoic acid.[1] The Fischer esterification is a straightforward method when 3,5-dichloro-4-methoxybenzoic acid is the starting material, although it is an equilibrium-limited reaction.[2][4]
The development of solid acid catalysts, such as zirconium/titanium-based materials, presents a promising green alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions.[3] These heterogeneous catalysts can be easily recovered and reused, minimizing waste and simplifying product purification.[3] While specific data for the synthesis of this compound using solid acids is not yet widely available, their successful application in the synthesis of other methyl benzoates suggests their potential viability for this transformation.[3] Further research into the application of solid acid catalysts for this specific synthesis could lead to more sustainable and economically advantageous industrial processes.
References
Alternative starting materials for the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative starting materials for the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail synthetic strategies, supported by experimental data, to assist researchers in selecting the most suitable and efficient method for their specific requirements.
Comparison of Synthetic Routes
Four primary starting materials have been identified for the synthesis of this compound, each presenting a unique synthetic pathway with distinct advantages and challenges. The routes originating from 3,5-dichloro-4-hydroxybenzoic acid and vanillic acid offer more direct approaches, while pathways starting from p-toluic acid and gallic acid represent more complex, multi-step syntheses.
Data Presentation
The following table summarizes the quantitative data for the key steps in each synthetic route, allowing for a direct comparison of their performance.
| Route | Starting Material | Key Steps | Reagents & Solvents | Reaction Time | Yield (%) | Purity (%) |
| 1 | 3,5-dichloro-4-hydroxybenzoic acid | Methylation | Dimethyl sulfate, Potassium hydroxide, Water | 3.5 hours | ~99% | 97.2% (GC)[1] |
| 2 | Vanillic acid | Chlorination, Esterification | Sulfuryl chloride (SO₂Cl₂), Methanol, Acid catalyst | Not specified | Not specified | Not specified |
| 3 | p-Toluic acid | Esterification, Chlorination, Oxidation, Methylation | Thionyl chloride, t-Butanol, Chlorine, NaOH, Oxidizing agent, Methylating agent | Multi-day | Not specified | Not specified |
| 4 | Gallic acid | Esterification, Methylation, Chlorination | Methanol, Sulfuric acid, Dimethyl sulfate, Potassium carbonate, Chlorinating agent | Multi-day | Not specified | Not specified |
Experimental Protocols & Methodologies
Route 1: Synthesis from 3,5-dichloro-4-hydroxybenzoic acid
This is the most direct and highest-yielding route, involving a simple methylation of the phenolic hydroxyl group.
Experimental Protocol:
A mixture of 3,5-dichloro-4-hydroxybenzoic acid (76.6 g, 0.37 mol) and 3,5-dichloro-4-methoxybenzoic acid (28.7 g, 0.13 mol, from a previous batch) is dissolved in 350 ml of water containing 67 g of 85% potassium hydroxide.[1] Dimethyl sulfate (155 g, 1.22 mol) is then added dropwise over 3 hours at 40°C, while maintaining the pH at 11.5 by the addition of potassium hydroxide.[1] After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The precipitated product, this compound, is collected by suction filtration, washed with water, and dried in vacuo.[1] The aqueous filtrate can be acidified to recover unreacted 3,5-dichloro-4-methoxybenzoic acid, which can be used in subsequent batches.[1]
DOT Script for Route 1:
Caption: Synthesis of this compound from 3,5-dichloro-4-hydroxybenzoic acid.
Route 2: Proposed Synthesis from Vanillic Acid
This proposed route involves the chlorination of the aromatic ring of vanillic acid, followed by esterification of the carboxylic acid. The key challenge in this route is achieving selective dichlorination at the 3 and 5 positions.
Proposed Experimental Protocol:
-
Step 1: Chlorination of Vanillic Acid. Vanillic acid would be treated with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent. The reaction conditions would need to be carefully controlled to favor dichlorination at the positions ortho to the hydroxyl group.
-
Step 2: Esterification. The resulting 3,5-dichloro-4-hydroxy-3-methoxybenzoic acid would then be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) via a standard Fischer esterification procedure.
DOT Script for Route 2:
Caption: Proposed synthesis of this compound from vanillic acid.
Route 3: Proposed Synthesis from p-Toluic Acid
This multi-step route begins with the readily available p-toluic acid. A patent describes the synthesis of the key intermediate 3,5-dichloro-4-methylbenzoic acid.[2] Subsequent steps would involve oxidation of the methyl group to a carboxylic acid, followed by methylation.
Proposed Experimental Protocol:
-
Step 1: Esterification of p-Toluic Acid. p-Toluic acid is reacted with thionyl chloride and then tert-butanol to form tert-butyl p-methylbenzoate.[2]
-
Step 2: Chlorination. The tert-butyl p-methylbenzoate is then chlorinated using a nitrogen-chlorine gas mixture in the presence of anhydrous aluminum trichloride to yield tert-butyl 3,5-dichloro-4-methylbenzoate.[2]
-
Step 3: Hydrolysis. The tert-butyl ester is hydrolyzed with sodium hydroxide to give 3,5-dichloro-4-methylbenzoic acid.[2]
-
Step 4: Benzylic Oxidation. The methyl group of 3,5-dichloro-4-methylbenzoic acid would need to be oxidized to a carboxylic acid. This is a challenging step that would require a strong oxidizing agent.
-
Step 5: Methylation and Esterification. The resulting dicarboxylic acid would then undergo selective methylation of the phenolic hydroxyl group and esterification of the benzoic acid.
DOT Script for Route 3:
Caption: Proposed synthesis of this compound from p-toluic acid.
Route 4: Proposed Synthesis from Gallic Acid
Gallic acid is an inexpensive and readily available starting material. The synthesis would involve esterification, methylation of the hydroxyl groups, and then selective chlorination.
Proposed Experimental Protocol:
-
Step 1: Esterification of Gallic Acid. Gallic acid is converted to methyl gallate (methyl 3,4,5-trihydroxybenzoate) by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Step 2: Methylation. Methyl gallate is then fully methylated using a methylating agent like dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield methyl 3,4,5-trimethoxybenzoate.
-
Step 3: Selective Demethylation (Optional). If direct chlorination is not selective, a selective demethylation of the 4-methoxy group could be performed to yield methyl 3,5-dimethoxy-4-hydroxybenzoate.
-
Step 4: Chlorination. The electron-rich aromatic ring of the methoxy-substituted benzoate would be subjected to chlorination. The challenge lies in achieving selective dichlorination at the 3 and 5 positions without affecting the methoxy groups.
DOT Script for Route 4:
References
A Comparative Purity Benchmark of Commercial Methyl 3,5-dichloro-4-methoxybenzoate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Methyl 3,5-dichloro-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, is available from a multitude of commercial suppliers. This guide presents a comparative overview of the purity of commercially available this compound, supported by detailed experimental protocols for purity assessment.
Commercial Purity Overview
The stated purity of this compound can differ between suppliers. The following table summarizes the purity specifications from a selection of vendors. It is crucial to note that this information is based on publicly available data from the suppliers and is not the result of independent, head-to-head experimental analysis. For lot-specific purity, consulting the Certificate of Analysis (CoA) is always recommended.
| Supplier | Stated Purity (%) | Analytical Method | Notes |
| Supplier A | >98.0 | GC | |
| Supplier B | >97.0 | HPLC | |
| Supplier C | >95 | Not Specified | |
| Supplier D | 98 | Not Specified | |
| Supplier E | >99.0 | HPLC |
Note: The availability and specifications from suppliers are subject to change. This table is intended as a representative sample at the time of publication.
Potential Impurities
Understanding the synthetic route of this compound is key to anticipating potential impurities. A common synthesis involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.[1][2] Based on this, potential impurities may include:
-
Starting Materials: Unreacted 3,5-dichloro-4-hydroxybenzoic acid.
-
Reagents: Residual methylating agents.
-
By-products: Isomeric impurities or products of over-methylation.
-
Solvents: Residual solvents from the reaction and purification steps.
Experimental Protocols for Purity Determination
Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile method for separating and quantifying components in a mixture. A reverse-phase HPLC method is suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the commercial sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 | 30 | 90 | 10 |
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) mode at 70 eV
-
Mass Range: 50-500 amu
-
-
Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound. Impurities can be tentatively identified by their mass spectra and comparison to spectral libraries.
Visualizing the Analytical Workflow and Application Context
To aid in understanding the experimental process and the relevance of this compound, the following diagrams illustrate the analytical workflow and a key signaling pathway where a downstream product of this chemical intermediate is active.
Caption: Experimental workflow for the purity analysis of this compound.
This compound serves as a crucial starting material in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[3] Understanding the EGFR signaling pathway provides context for the importance of high-purity starting materials in drug development.
Caption: Simplified EGFR signaling pathway, a target for drugs synthesized from the title compound.
References
A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Quantification of Methyl 3,5-dichloro-4-methoxybenzoate
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of Methyl 3,5-dichloro-4-methoxybenzoate will depend on several factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control versus impurity profiling).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of a broad range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it particularly well-suited for the identification and quantification of volatile and semi-volatile compounds. Given the potential volatility of this compound, GC-MS is a viable analytical option.[6]
The following table summarizes the anticipated performance characteristics of validated HPLC and GC-MS methods for the analysis of this compound, based on data for analogous compounds.[7][8][9][10]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling |
| Linearity Range (Typical) | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~3 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~10 ng/mL |
| Sample Derivatization | Not required | May not be required, but can improve peak shape and thermal stability |
| Throughput | High | Medium to High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. The following protocols are representative and should be optimized and validated for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.
1.1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 245 nm (wavelength of maximum absorbance should be determined)
-
Column Temperature: 30°C
-
Retention Time (Anticipated): 5-8 minutes
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section describes a potential GC-MS method for the analysis of this compound.
2.1. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injector Temperature: 270°C
-
Injection Volume: 1 µL (splitless injection)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
2.2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.01 µg/mL to 20 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. The final extract should be in a volatile solvent compatible with GC analysis, such as ethyl acetate.
Cross-Validation Workflow and Logic
Cross-validation of the developed HPLC and GC-MS methods is crucial to ensure that both methods provide equivalent results and can be used interchangeably. The following diagrams illustrate the workflow for cross-validation and a decision-making process for method selection.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical decision tree for selecting between HPLC and GC-MS.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
- 6. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cost-benefit analysis of different synthetic pathways for Methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways for the production of Methyl 3,5-dichloro-4-methoxybenzoate, a key intermediate in various pharmaceutical and chemical syntheses. The comparison is based on experimental data, including reaction yields, purity, and the cost of starting materials and reagents, to assist researchers in selecting the most efficient and economical route for their specific needs.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Direct Methylation | Pathway 2: Multi-Step Synthesis from 4-Hydroxybenzoic Acid |
| Starting Material | 3,5-Dichloro-4-hydroxybenzoic acid | 4-Hydroxybenzoic acid |
| Number of Steps | 1 | 3 |
| Key Reagents | Dimethyl sulfate, Potassium hydroxide | Methanol, Sulfuric acid, N-chlorosuccinimide, Titanium tetrachloride, Iodomethane, Potassium carbonate |
| Overall Yield | ~99%[1] | ~57% (cumulative) |
| Purity of Final Product | 97.2% (GC)[1] | High purity achievable with chromatographic purification |
| Estimated Cost | Higher starting material cost | Lower starting material cost, but more reagents and steps |
| Process Complexity | Simple, one-pot reaction | Multi-step, requires isolation of intermediates |
| Safety Considerations | Dimethyl sulfate is highly toxic and carcinogenic. | Involves handling of corrosive acids and chlorinated reagents. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes for this compound.
References
Literature Review: Synthesis and Applications of Methyl 3,5-dichloro-4-methoxybenzoate
An Objective Comparison Guide for Researchers
Methyl 3,5-dichloro-4-methoxybenzoate is an organic compound characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a methyl ester functional group.[1] Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comparative overview of its synthesis methods and key applications, supported by experimental data and protocols.
Chemical and Physical Properties
This compound is a methoxybenzoic acid derivative.[3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₃ | [3] |
| Molecular Weight | 235.06 g/mol | [3] |
| CAS Number | 24295-27-0 | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 73°-76° C | [4] |
| Appearance | Solid (Predicted) | [5] |
Synthesis of this compound
The synthesis of this compound can be accomplished through several routes. The most common methods are the direct esterification of 3,5-dichloro-4-methoxybenzoic acid and the methylation of 3,5-dichloro-4-hydroxybenzoic acid.[1]
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Methylation | 3,5-dichloro-4-hydroxybenzoic acid | Dimethyl sulphate, Potassium hydroxide | 105% (based on starting acid) | 97.2% (GC) | [4] |
| Esterification | 3,5-dichloro-4-methoxybenzoic acid | Methanol, Strong acid catalyst (e.g., H₂SO₄) | Not explicitly stated | Not explicitly stated | [1] |
The following protocol is adapted from a patented industrial process for the preparation of this compound.[4]
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid (76.6 g, 0.37 mol)
-
3,5-dichloro-4-methoxybenzoic acid (28.7 g, 0.13 mol, from a previous batch)
-
85% Potassium hydroxide (67 g)
-
Dimethyl sulphate (155 g, 1.22 mol)
-
Water (350 ml)
Procedure:
-
Dissolve 3,5-dichloro-4-hydroxybenzoic acid, 3,5-dichloro-4-methoxybenzoic acid, and potassium hydroxide in water.
-
Add dimethyl sulphate dropwise over 3 hours at a temperature of 40° C.
-
Maintain the pH of the solution at 11.5 by adding potassium hydroxide as needed during the addition of dimethyl sulphate.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
The product, this compound, precipitates out of the solution.
-
Filter the precipitate with suction, wash it with water, and dry it in a vacuum.
-
The resulting yield of this compound is 91.3 g.[4]
Applications of this compound
This compound serves as a critical building block in various fields, most notably in the development of pharmaceuticals and potentially in agrochemicals.
This compound is a key starting material in the synthesis of Gefitinib.[1] Gefitinib is a potent and selective inhibitor of EGFR (epidermal growth factor receptor) and HER-2 (human epidermal growth factor receptor 2) kinases, which are important targets in cancer therapy.[1][6] The synthesis involves a multi-step process that transforms the initial benzoate structure into the complex quinazoline core of the final drug.[1] The general synthetic workflow includes alkylation, nitration, reduction, cyclization, and amination reactions.[1][6]
This compound can be used as an intermediate in the production of other specialty chemicals. For instance, it can undergo transesterification with 4-fluorophenol to produce 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate.[2] This reaction can be efficiently carried out in a continuous flow reactor using an immobilized lipase, achieving conversions as high as 95%.[2] Such derivatives are explored for their potential use in controlled-release agrochemical formulations and for their antimicrobial and anti-inflammatory properties.[2]
Beyond its role as a synthetic intermediate, research indicates that this compound and its derivatives may possess inherent biological activity. Studies have suggested potential antimicrobial and antioxidant properties, although extensive data is not yet available.[1][7] Its interaction with specific enzymes and receptors related to cancer pathways is also an area of investigation.[1]
Comparative Analysis and Conclusion
The synthesis of this compound is well-established, with the methylation route from 3,5-dichloro-4-hydroxybenzoic acid being a high-yielding method documented in patent literature.[4] This process is advantageous for its high conversion rate, though it uses dimethyl sulphate, a hazardous reagent. The esterification route offers a more direct approach if the corresponding carboxylic acid is available.[1]
The primary value of this compound lies in its utility as a versatile building block. Its application as a precursor to the anticancer drug Gefitinib highlights its importance in medicinal chemistry.[1] Furthermore, its role in synthesizing other potentially bioactive molecules for agrochemical and industrial applications demonstrates its broader chemical significance.[2] Future research may further elucidate the direct biological activities of this compound and expand its applications in drug discovery and materials science.
References
- 1. Buy this compound | 24295-27-0 [smolecule.com]
- 2. Buy 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate (EVT-3665153) [evitachem.com]
- 3. This compound | C9H8Cl2O3 | CID 32278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 3,5-dichloro-4-methoxybenzoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 3,5-dichloro-4-methoxybenzoate. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact. While this compound is not classified as a hazardous substance according to some Safety Data Sheets (SDS), it is imperative to handle it with care and dispose of it as chemical waste through a licensed disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Personal Protective Equipment (PPE):
Proper PPE is essential to ensure personal safety. The following should be worn at all times when handling this compound and its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically compatible gloves (e.g., Viton or nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[1] | Prevents inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
1. Waste Segregation and Collection:
-
Waste Identification: Treat all unused this compound and any materials contaminated with it as chemical waste.
-
Waste Container: Collect solid waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: Label the waste container clearly with "this compound Waste" and include the approximate quantity.
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents. As a chlorinated organic compound, it should be segregated with other halogenated organic waste.
2. Disposal of Bulk and Contaminated Materials:
-
Surplus Chemical: Offer surplus and non-recyclable this compound to a licensed disposal company.[1]
-
Contaminated Solids: Any items such as gloves, bench paper, or weighing boats that are contaminated with the chemical should be collected in a sealed bag and placed in the designated solid chemical waste container.
-
Spill Cleanup: In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1] Ensure the area is then cleaned, and all cleanup materials are disposed of as chemical waste.
3. Disposal of Empty Containers:
Properly decontaminated empty containers may be disposed of as regular trash, but institutional policies should always be followed.
-
Triple Rinsing:
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate (the solvent from rinsing) and dispose of it as halogenated organic liquid waste. Do not pour the rinsate down the drain.
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
-
Defacing: Once the container is clean and dry, deface or remove the original label to prevent misuse.
-
Final Disposal: Dispose of the clean, defaced container according to your institution's guidelines, which may include recycling or placing it in the regular trash.
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methyl 3,5-dichloro-4-methoxybenzoate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3,5-dichloro-4-methoxybenzoate. The following procedures are based on best practices for managing halogenated aromatic compounds and should be implemented immediately, pending review of the specific Safety Data Sheet (SDS) for the product in use.
Halogenated aromatic compounds demand rigorous safety protocols to protect laboratory personnel and the environment.[1] While a specific SDS for this compound was not located, the guidance provided herein is derived from safety data for structurally similar chemicals and established best practices for handling such compounds.[1] It is mandatory to obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous halogenated aromatic compounds, researchers should be aware of potential hazards including acute toxicity, skin and eye irritation, and respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is crucial to mitigate these risks.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][3] | Prevents skin contact, which can lead to irritation or chemical burns. Ensure gloves are appropriate for the specific solvent and breakthrough time.[1][4] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6][7]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before handling the chemical.
2. Weighing and Transfer:
-
Avoid Dust Generation: When weighing the solid, handle it carefully to minimize the creation of dust.[5][8]
-
Use Appropriate Tools: Use spatulas or other appropriate tools for transferring the powder. Avoid pouring directly from the container to prevent spills.[8]
-
Work Over a Contained Surface: Perform transfers over a disposable bench cover to easily manage any spills.[8]
3. Dissolving and Reaction:
-
Add Solids to Liquids: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Maintain Control: Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.[6]
4. Post-Handling and Cleanup:
-
Decontaminate Surfaces: Clean all work surfaces with an appropriate solvent and cleaning agent.[8]
-
Proper Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container.[9]
-
Hand Washing: Immediately wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, properly labeled hazardous waste container.[1] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag and dispose of in the designated solid hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Halogenated organic waste must be segregated from non-halogenated waste.[1] |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.[1] |
Experimental Protocol: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. For solid spills, gently cover with an absorbent to avoid raising dust.[5]
-
Clean Up:
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
